(R)-Leucic acid
Descripción
2-Hydroxy-4-methylvaleric acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.
D-Leucic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
alpha-hydroxy analog of leucine; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54641-21-3 (mono-hydrochloride salt) | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862047 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
886 mg/mL | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-36-2, 10303-64-7 | |
| Record name | (±)-2-Hydroxyisocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxyisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76.00 °C. @ 760.00 mm Hg | |
| Record name | Leucinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (R)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid or D-α-Hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine.[1] It is produced by certain microorganisms, such as Lactobacillus, and has garnered interest in the scientific community for its biological activities.[1] Notably, this compound has been shown to promote the absorption of intestinal fatty acids through the upregulation of the scavenger receptor CD36.[1] This activity positions it as a molecule of interest for studies related to microbe-host interactions and the regulation of lipid metabolism.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, along with methodologies for their determination and a visualization of its known signaling pathway.
Physicochemical Data of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | |
| CAS Number | 20312-37-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 76-80 °C (for racemic and (S)-enantiomer) | |
| Boiling Point | ~251.3 °C at 760 mmHg (estimated) | |
| pKa | Not experimentally determined in cited literature. Predicted for (S)-isomer: 4.26 (strongest acidic) | |
| Solubility | Water: 100 mg/mLDMSO: 100 mg/mLIn Vivo Formulations: - ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)- ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | |
| Optical Rotation | Specific value not found in cited literature. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
For accurate determination, a slow heating rate of 1-2 °C per minute should be used near the expected melting point.
pKa Determination
The acid dissociation constant (pKa) can be determined using various methods, including spectrophotometric or NMR-based titration.
Spectrophotometric Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a known concentration of this compound in each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by plotting the change in absorbance at a specific wavelength against the pH, which results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa.
NMR Spectroscopy Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra of the solution at various pH (or pD) values, adjusted by the addition of a strong acid or base.
-
The chemical shifts of protons adjacent to the carboxylic acid and hydroxyl groups will change as a function of pH.
-
Plot the chemical shift of a responsive proton against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa value.
Solubility Determination
The solubility of this compound in various solvents can be determined by the shake-flask method.
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.
Optical Rotation Measurement
The specific rotation of this compound, a chiral molecule, is measured using a polarimeter.
Protocol:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent.
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the this compound solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).
Signaling Pathway
This compound has been identified as a metabolite from Lactobacillus that enhances the absorption of fatty acids in the intestine by upregulating the expression of CD36. CD36 is a transmembrane protein that acts as a scavenger receptor and a fatty acid translocase. The binding of fatty acids to CD36 can initiate intracellular signaling cascades.
Caption: this compound upregulates CD36 expression, enhancing fatty acid uptake.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the physicochemical properties of this compound.
Caption: Workflow for physicochemical characterization of this compound.
References
(R)-Leucic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine (B10760876). This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential therapeutic applications of this fascinating molecule. This document details its presence in various natural sources, including microorganisms, plants, and animals, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for the isolation, identification, and quantification of this compound and explores its involvement in key signaling pathways.
Discovery and Synthesis
The precise historical account of the initial discovery and isolation of this compound from a natural source is not extensively documented in readily available literature. However, its existence as a metabolic byproduct of leucine has been recognized through the study of amino acid metabolism in various organisms. The stereospecific synthesis of enantiomerically pure this compound has been achieved through various chemical methods, often starting from its corresponding amino acid, L-leucine. One common synthetic route involves the diazotization of L-leucine with sodium nitrite (B80452) in an acidic solution, followed by extraction and purification of the resulting (R)-2-hydroxy-4-methylpentanoic acid.
Natural Occurrence
This compound is found in a variety of natural sources, primarily as a metabolite of leucine. Its presence has been identified in microorganisms, fermented foods, plants, and animals, including humans.
Microorganisms
Certain species of bacteria are known producers of this compound. Notably, several species of Lactobacillus, which are commonly found in fermented foods and the gut microbiome, metabolize leucine to produce leucic acid[1]. Studies have identified 2-hydroxyisocaproic acid (HICA), the racemic mixture containing this compound, in cultures of various lactic acid bacteria.
Fermented Foods
As a consequence of microbial metabolism, this compound is present in various fermented food products. For instance, it has been detected in kimchi, a traditional Korean fermented vegetable dish, and in certain dairy products like yogurt and cheese, where lactic acid bacteria play a crucial role in the fermentation process[2].
Plants
The occurrence of leucic acid in the plant kingdom appears to be less ubiquitous compared to its isomer, isoleucic acid. While L-Leucic acid has been reported in Brassica napus (rapeseed), the specific presence and concentration of the (R)-enantiomer in a wide range of plant species require further investigation.
Animals and Humans
In animals and humans, this compound is an endogenous metabolite of leucine. It is normally found in plasma and urine. Elevated levels of 2-hydroxyisocaproic acid have been associated with certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD) and short-bowel syndrome, where the metabolism of branched-chain amino acids is impaired.
Quantitative Data
The concentration of this compound can vary significantly depending on the natural source and the specific conditions. The following table summarizes available quantitative data for 2-hydroxyisocaproic acid (HICA), which includes the (R)-enantiomer.
| Source | Sample Type | Concentration (HICA) | Reference |
| Lactobacillus plantarum | Culture Supernatant | 526 ± 20.9 µg/mL | |
| Lactococcus lactis | Culture Supernatant | 153.1 ± 13.7 µg/mL | |
| Leuconostoc mesenteroides | Culture Supernatant | 266.9 ± 5.9 µg/mL | |
| Kimchi | Fermented Vegetable | 1.2–7.1 µg/mL |
Note: The data presented is for 2-hydroxyisocaproic acid (HICA), the racemic mixture of leucic acid. Specific quantitative analysis of the (R)-enantiomer is less commonly reported.
Biological Significance and Signaling Pathways
This compound has garnered interest due to its potential biological activities. It has been reported to promote intestinal fatty acid absorption by upregulating the expression of the fatty acid translocase CD36[1]. Furthermore, as a derivative of leucine, it is implicated in the modulation of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
CD36 Signaling Pathway
This compound has been shown to upregulate the expression of CD36, a key protein involved in the uptake of long-chain fatty acids[1]. The activation of CD36 initiates a downstream signaling cascade that can involve Src-family kinases (such as Fyn and Lyn), mitogen-activated protein kinases (MAPKs like ERK, p38, and JNK), and ultimately leads to the activation of transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which regulates the expression of genes involved in lipid metabolism.
mTOR Signaling Pathway
Leucine, the precursor of this compound, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis, cell growth, and proliferation. The pathway is initiated by the sensing of amino acid availability, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in increased protein translation.
Experimental Protocols
Extraction of this compound from Bacterial Culture
This protocol is a general guideline for the extraction of this compound from a Lactobacillus culture supernatant.
Materials:
-
Lactobacillus culture grown in appropriate broth (e.g., MRS broth)
-
Centrifuge and centrifuge tubes
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vortex mixer
-
pH meter and solutions for pH adjustment (e.g., HCl)
Procedure:
-
Grow the Lactobacillus strain in MRS broth to the desired growth phase.
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Acidify the supernatant to pH 2.0-3.0 with HCl to protonate the carboxylic acid group of leucic acid.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate. Vortex vigorously for 2 minutes during each extraction.
-
Pool the organic (ethyl acetate) layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.
-
The crude extract can be further purified using techniques such as silica (B1680970) gel column chromatography.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Separation
This protocol outlines a general procedure for the chiral separation and quantification of this compound using GC-MS. Derivatization is typically required to improve volatility and chromatographic performance.
Materials:
-
Crude or purified extract containing this compound
-
Internal standard (e.g., a stable isotope-labeled leucic acid)
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
-
GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column like Chirasil-Val)
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
To a known amount of the dried extract, add a known amount of the internal standard.
-
Add the derivatization reagent and the anhydrous solvent.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Injector: Splitless or split injection at a temperature of approximately 250°C.
-
Column: A chiral capillary column suitable for the separation of hydroxy acid enantiomers.
-
Oven Program: A temperature gradient program should be optimized to achieve baseline separation of the (R)- and (S)-leucic acid derivatives. An example program could be: start at 80°C, hold for 2 minutes, ramp to 200°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantification: Create a calibration curve using standards of known concentrations of this compound and the internal standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of this compound in biological fluids using LC-MS/MS. This method offers high sensitivity and specificity.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Internal standard (e.g., a stable isotope-labeled leucic acid)
-
Protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing formic acid)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
A suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column or a chiral column for enantiomeric separation)
Procedure:
-
Sample Preparation:
-
To a small volume of the biological fluid, add a known amount of the internal standard.
-
Add a sufficient volume of the cold protein precipitation agent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used. For chiral separation, a specific chiral column would be necessary.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion generated by its fragmentation in the collision cell.
-
MRM Transitions: The specific m/z values for the precursor and product ions for both this compound and its internal standard need to be determined and optimized.
-
-
Quantification: Generate a calibration curve using standards of known concentrations of this compound and the internal standard. Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound, a metabolite of leucine, is a naturally occurring compound with emerging biological significance. Its presence in various microorganisms and fermented foods, coupled with its role in modulating key signaling pathways such as CD36 and mTOR, makes it a molecule of interest for researchers in nutrition, microbiology, and drug development. The experimental protocols provided in this guide offer a starting point for the extraction, identification, and quantification of this compound, enabling further investigation into its natural distribution and physiological functions. Future research focusing on the specific quantification of the (R)-enantiomer in a broader range of biological matrices and a more detailed elucidation of its direct interactions with cellular signaling components will be crucial in fully understanding its potential applications.
References
The Biosynthesis of (R)-Leucic Acid in Lactobacillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Leucic acid, a branched-chain α-hydroxy acid, is a metabolite produced by certain species of Lactobacillus with emerging significance in various biological processes. This technical guide provides an in-depth exploration of its biosynthesis pathway, detailing the enzymatic reactions, kinetic parameters, and experimental methodologies for its study. This information is critical for researchers in microbiology, metabolic engineering, and drug development seeking to understand and harness the production of this bioactive compound.
The Core Biosynthetic Pathway
The synthesis of this compound in Lactobacillus is a two-step enzymatic process commencing with the essential amino acid L-leucine. The pathway involves an initial transamination followed by a stereospecific reduction.
The first step is the conversion of L-leucine to its corresponding α-keto acid, α-ketoisocaproate. This reaction is catalyzed by a branched-chain aminotransferase (BcaT) , which transfers the amino group from L-leucine to an α-keto acid acceptor, typically α-ketoglutarate, producing L-glutamate as a co-product.
The second and final step is the stereospecific reduction of the keto group of α-ketoisocaproate to a hydroxyl group, yielding this compound. This crucial reaction is catalyzed by a D-hydroxyisocaproate dehydrogenase (D-HicDH) , an NAD(P)H-dependent oxidoreductase. Some D-lactate dehydrogenases (D-LDH) in Lactobacillus have also been shown to exhibit activity towards larger α-keto acids like α-ketoisocaproate, leading to the formation of the (R)-enantiomer of the corresponding hydroxy acid.
Key Enzymes and Their Characteristics
Branched-Chain Aminotransferase (BcaT)
This enzyme family is pivotal in the catabolism of branched-chain amino acids (BCAAs) in many bacteria, including Lactobacillus.
-
Function: Catalyzes the reversible transamination of L-leucine, L-isoleucine, and L-valine.
-
Cofactor: Pyridoxal-5'-phosphate (PLP) dependent.
-
Characteristics: Studies on BcaT from Lactobacillus paracasei have shown that the enzyme is a monomer with a molecular mass of 40-50 kDa.[1] It exhibits optimal activity at a pH of 7.3 and a temperature of 43°C.[1] The enzyme is also active under conditions relevant to food fermentations, such as pH 5.2 and 4% NaCl.[1]
D-Hydroxyisocaproate Dehydrogenase (D-HicDH)
D-HicDH is a key enzyme that determines the stereospecificity of the final product. It belongs to the family of D-2-hydroxyacid dehydrogenases.
-
Function: Catalyzes the NADH-dependent, reversible reduction of various 2-keto carboxylic acids to their corresponding D-2-hydroxy carboxylic acids.[2]
-
Substrate Specificity: Exhibits broad substrate specificity, with high activity towards α-ketoisocaproate (4-methyl-2-oxopentanoate).[2]
-
Characteristics: The D-HicDH from Lactobacillus casei is a homodimer. The enzyme from Lactobacillus paracasei shows optimal activity in a pH range of 5.5-7.0 and at a temperature of 50°C.
Quantitative Data
The following tables summarize the available kinetic parameters for the key enzymes involved in this compound biosynthesis.
Table 1: Kinetic Parameters of D-Hydroxyisocaproate Dehydrogenase (D-HicDH) from Lactobacillus paracasei
| Substrate | Km (mM) |
| 4-methyl-2-oxopentanoate (α-ketoisocaproate) | 0.06 |
| 2-oxopentanoate | 0.11 |
| 2-oxohexanoate | 0.11 |
Data sourced from UniProtKB entry for D-2-hydroxyacid dehydrogenase from Lacticaseibacillus paracasei.
Table 2: Kinetic Parameters of Wild-Type and Engineered Y52L D-Lactate Dehydrogenase from Lactobacillus pentosus for α-Ketoisocaproate
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type D-LDH | 18 ± 2 | 0.012 ± 0.001 | 0.00067 |
| Y52L Mutant D-LDH | 0.11 ± 0.01 | 2.1 ± 0.1 | 19 |
The Y52L mutation converts the D-LDH into a highly active D-HicDH. Data adapted from Taguchi & Ohta (1998).
Experimental Protocols
General Experimental Workflow
The characterization of the this compound biosynthesis pathway typically involves a series of steps from enzyme purification to whole-cell bioconversion.
Enzyme Assay for Branched-Chain Aminotransferase (BcaT)
This protocol is adapted from studies on BcaT from Lactobacillus paracasei.
-
Reaction Mixture:
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
5 mM L-leucine
-
5 mM α-ketoglutaric acid
-
50 µM Pyridoxal-5'-phosphate (PLP)
-
100 µL of enzyme solution (cell-free extract or purified enzyme)
-
Total volume: 250 µL
-
-
Procedure:
-
Incubate the reaction mixture at 43°C.
-
Stop the reaction at various time points by adding a quenching agent (e.g., strong acid).
-
Analyze the formation of glutamate (B1630785) or α-ketoisocaproate using HPLC or a coupled enzyme assay.
-
Enzyme Assay for D-Hydroxyisocaproate Dehydrogenase (D-HicDH)
This protocol is based on the characterization of D-LDH and D-HicDH from various Lactobacillus species.
-
Reaction Mixture:
-
100 mM Sodium MES buffer (pH 5.5)
-
0.1 mM NADH
-
Varying concentrations of α-ketoisocaproate (sodium salt)
-
Enzyme solution (cell-free extract or purified enzyme)
-
-
Procedure:
-
Perform the assay at 30°C in a spectrophotometer-compatible cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
-
Whole-Cell Bioconversion for this compound Production
This protocol provides a general framework for producing this compound using whole Lactobacillus cells.
-
Cultivation:
-
Grow the selected Lactobacillus strain in a suitable medium (e.g., MRS broth) to the late exponential or early stationary phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffered saline).
-
-
Bioconversion:
-
Resuspend the cell pellet in a reaction buffer containing L-leucine as the substrate and a co-substrate for cofactor regeneration (e.g., glucose).
-
Incubate the cell suspension under optimized conditions of temperature, pH, and agitation.
-
Monitor the production of this compound over time by taking samples from the reaction mixture.
-
-
Analysis:
-
Separate the cells from the supernatant by centrifugation or filtration.
-
Quantify the concentration of this compound in the supernatant using chiral HPLC or GC-MS.
-
Conclusion
The biosynthesis of this compound in Lactobacillus is a well-defined two-step pathway involving a branched-chain aminotransferase and a D-hydroxyisocaproate dehydrogenase. The efficiency of this pathway can be influenced by the specific kinetic properties of these enzymes in different Lactobacillus strains. The provided data and experimental protocols offer a solid foundation for further research into the regulation of this pathway, its optimization for biotechnological applications, and the exploration of the physiological roles of this compound. This knowledge is invaluable for the development of novel probiotics, functional foods, and potential therapeutic agents.
References
Spectroscopic Analysis of (R)-Leucic Acid: A Technical Guide
Introduction
(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine. It plays a role in various biological processes and is of interest to researchers in fields such as metabolomics and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflow visualizations are presented to aid researchers in their analytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for leucic acid. Note that the NMR spectra of enantiomers, such as (R)- and (L)-leucic acid, are identical in a non-chiral solvent.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Leucic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.04-4.30 | Doublet of doublets | 1H | H-2 (CH-OH) |
| ~1.50-1.85 | Multiplet | 3H | H-3 (CH₂) and H-4 (CH) |
| ~0.92-1.00 | Doublet | 6H | H-5, H-5' (CH₃)₂ |
Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid
| Chemical Shift (ppm) | Assignment |
| ~180-185 | C-1 (C=O) |
| ~69-74 | C-2 (CH-OH) |
| ~43-46 | C-3 (CH₂) |
| ~24-26 | C-4 (CH) |
| ~21-23 | C-5, C-5' (CH₃)₂ |
Data is compiled from various sources and may vary slightly based on solvent and instrument frequency.[1]
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation :
-
Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a small vial before transferring it to the NMR tube.[1][2]
-
The typical volume of solvent used is 0.6-0.7 mL.
-
If the sample contains particulate matter, it should be filtered through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.
-
-
Instrument Setup :
-
The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
NMR Experimental Workflow
Caption: Figure 1. A flowchart illustrating the major steps in an NMR experiment, from sample preparation to data processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl, carboxylic acid, and alkyl groups.
Characteristic IR Absorption Bands
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description of Band |
| 3300-2500 | O-H (Carboxylic Acid) | Strong, very broad |
| ~3500-3200 | O-H (Alcohol) | Broad (often obscured by carboxylic acid O-H) |
| ~2960-2870 | C-H (Alkyl) | Medium to strong, sharp |
| 1760-1690 | C=O (Carboxylic Acid) | Strong, sharp |
| ~1320-1210 | C-O (Carboxylic Acid) | Medium |
| ~1440-1395 and 950-910 | O-H bend | Medium |
These are expected absorption ranges for α-hydroxy carboxylic acids.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.
-
Instrument Setup :
-
The ATR-FTIR spectrometer is turned on and allowed to stabilize.
-
A background spectrum of the clean ATR crystal is collected. This will be subtracted from the sample spectrum.
-
-
Sample Application :
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning :
-
After the measurement, the sample is removed from the crystal, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue.
-
IR Spectroscopy Experimental Workflow
Caption: Figure 2. A diagram showing the sequential steps for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of small molecules like leucic acid.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for Leucic Acid
| Ion | Observed m/z | Ionization Mode |
| [M-H]⁻ | ~131.07 | Negative |
| [M+H]⁺ | ~133.09 | Positive |
| [M+Na]⁺ | ~155.07 | Positive |
The monoisotopic mass of Leucic Acid (C₆H₁₂O₃) is 132.0786 g/mol . Observed m/z values can vary slightly depending on instrument calibration.
Experimental Protocol for ESI-MS
-
Sample Preparation :
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water.
-
A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.
-
-
Instrument Setup :
-
The mass spectrometer is equipped with an electrospray ionization (ESI) source.
-
The instrument is calibrated using a standard calibration solution.
-
Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, are optimized for the analyte.
-
-
Data Acquisition :
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). Data can be acquired in either positive or negative ion mode.
-
Mass Spectrometry Experimental Workflow
Caption: Figure 3. A simplified workflow for the analysis of a small molecule by Electrospray Ionization Mass Spectrometry.
This guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and MS) for this compound. The tabulated data, along with the comprehensive experimental protocols and workflow diagrams, serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and similar small molecules. The provided information facilitates the identification and structural elucidation of this compound in various experimental contexts.
References
Stereochemistry of Leucic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Biological Significance of (R)- and (S)-Leucic Acid
This technical guide provides a detailed overview of the stereochemistry of (R)- and (S)-Leucic acid, two enantiomers of 2-hydroxy-4-methylpentanoic acid. Leucic acid, a metabolite of the branched-chain amino acid leucine, has garnered significant interest in various research fields, including drug development, due to the distinct biological activities exhibited by its stereoisomers. This document is intended for researchers, scientists, and drug development professionals, offering a thorough comparison of the chemical and physical properties, synthesis methodologies, analytical separation techniques, and biological roles of each enantiomer.
Physicochemical Properties
The stereochemical configuration of leucic acid significantly influences its physical properties. A summary of the key quantitative data is presented in Table 1 for easy comparison.
| Property | (R)-Leucic Acid | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |
| Synonyms | D-α-Hydroxyisocaproic acid, (-)-2-Hydroxyisocaproic acid | L-Leucic acid, (+)-2-Hydroxyisocaproic acid | (±)-2-Hydroxyisocaproic acid, HICA |
| CAS Number | 20312-37-2[1] | 13748-90-8 | 498-36-2 |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| Melting Point | Not specified | 78-80 °C | 76 °C |
| Specific Rotation ([α]D) | +24.0° to +28.0° (c=2, 1% NaOH soln) (inferred) | -24.0° to -28.0° (c=2, 1% NaOH soln)[2] | 0° |
| Solubility | Solid | Solid | Solid |
Synthesis and Enantioselective Resolution
The preparation of enantiomerically pure (R)- and (S)-Leucic acid is crucial for studying their distinct biological activities. Common strategies involve the enantioselective synthesis from chiral precursors or the resolution of a racemic mixture.
Enantioselective Synthesis from Leucine
A common and effective method for synthesizing enantiopure leucic acid is through the diazotization of the corresponding enantiomer of leucine. This reaction proceeds with retention of configuration at the chiral center.
Experimental Protocol: Synthesis of (S)-Leucic Acid from L-Leucine
-
Dissolution: Dissolve L-leucine in an aqueous solution of sulfuric acid.
-
Diazotization: Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite. The reaction generates nitrous acid in situ, which reacts with the amino group of leucine.
-
Reaction Monitoring: Stir the reaction mixture at low temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Extraction: Extract the resulting (S)-Leucic acid from the aqueous solution using an appropriate organic solvent, such as diethyl ether.
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
A similar protocol can be followed for the synthesis of this compound starting from D-leucine.
Enzymatic Resolution of Racemic Leucic Acid
Kinetic resolution using enzymes, particularly lipases, is a highly efficient method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of the enzyme to catalyze a reaction on one enantiomer at a much faster rate than the other.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Leucic Acid
-
Esterification: Convert the racemic leucic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.
-
Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution. Add a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas cepacia) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
-
Separation: Once a sufficient degree of conversion is reached (typically around 50%), stop the reaction. Separate the resulting carboxylic acid from the unreacted ester by extraction with a basic aqueous solution.
-
Isolation: Acidify the aqueous extract to precipitate the enantiomerically enriched leucic acid. Extract the unreacted ester from the organic phase. Hydrolyze the ester to obtain the other enantiomer of leucic acid.
Caption: Enzymatic resolution of racemic leucic acid ester.
Analytical Methods for Enantiomeric Discrimination
Accurate determination of the enantiomeric purity of leucic acid samples is essential. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). For acidic compounds like leucic acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection is commonly used, typically at a wavelength where the carboxylic acid chromophore absorbs.
-
Sample Preparation: Dissolve the leucic acid sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers will appear as separate peaks.
Caption: General workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separate signals for each enantiomer in the NMR spectrum.
Mass Spectrometry (MS)
Similar to NMR, mass spectrometry alone cannot differentiate between enantiomers. However, when coupled with a chiral separation technique like chiral HPLC (LC-MS), it can provide sensitive and selective detection of each enantiomer.
Biological Activities and Signaling Pathways
The stereochemistry of leucic acid dictates its biological function, with each enantiomer interacting with different cellular targets and eliciting distinct physiological responses.
(S)-Leucic Acid and Muscle Protein Synthesis
(S)-Leucic acid is a metabolite of the essential amino acid L-leucine and plays a role in promoting muscle protein synthesis.[3] This anabolic effect is primarily mediated through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: (S)-Leucic acid activates the mTOR signaling pathway.
This compound and Fatty Acid Metabolism
This compound is a metabolite produced by certain species of Lactobacillus. It has been shown to promote the absorption of fatty acids in the intestine by upregulating the expression of the fatty acid translocase CD36. This suggests a role for this compound in host-microbe interactions and the regulation of lipid metabolism.
Caption: this compound upregulates CD36 expression.
Conclusion
The stereochemistry of leucic acid is a critical determinant of its biological function. (S)-Leucic acid, a metabolite of L-leucine, is involved in anabolic processes such as muscle protein synthesis via the mTOR pathway. In contrast, this compound, a product of gut microbiota, plays a role in lipid metabolism by enhancing fatty acid absorption. The ability to synthesize and analyze these enantiomers in their pure forms is essential for further elucidating their distinct physiological roles and exploring their therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers in this exciting field.
References
Biological role of (R)-Leucic acid in microbial metabolism
An In-depth Technical Guide to the Biological Role of (R)-Leucic Acid in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as (R)-2-hydroxyisocaproic acid (HICA), is a branched-chain alpha-hydroxy acid produced as a metabolite of the essential amino acid L-leucine by various microorganisms, most notably Lactic Acid Bacteria (LAB). This document provides a comprehensive technical overview of the role of this compound in microbial metabolism, its production, its antimicrobial properties, and its potential as a lead compound in drug development. Key aspects covered include the metabolic pathways of its synthesis, quantitative data on its production and antimicrobial efficacy, detailed experimental protocols for its study, and its role in microbe-host signaling.
Introduction to this compound
This compound is the (R)-enantiomer of 2-hydroxy-4-methylvaleric acid, a structural analogue of L-leucine. It is a natural byproduct of leucine (B10760876) metabolism in certain microbial species, particularly within the genera Lactobacillus and Leuconostoc. Its presence has been identified in various fermented foods, where it contributes to the overall metabolic profile and can exert biological effects. In recent years, this compound has garnered interest for its notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This has positioned it as a molecule of interest for therapeutic applications.
Microbial Production of this compound
Biosynthetic Pathway
The primary pathway for the microbial production of this compound originates from the catabolism of L-leucine. The process involves a two-step enzymatic conversion:
-
Transamination: L-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), by a branched-chain aminotransferase (BCAT).
-
Reduction: KIC is then stereospecifically reduced to this compound by an NADH-dependent (R)-2-hydroxyisocaproate dehydrogenase (HicD).
This pathway is a means for some bacteria to regenerate NAD+ from NADH and to produce a metabolite with antimicrobial properties, potentially providing a competitive advantage in their ecological niche.
Caption: Metabolic pathway of this compound production from L-leucine.
Quantitative Production Data
The production of this compound varies among different microbial species and is influenced by culture conditions. The following table summarizes production titers reported in the literature.
| Microbial Species | Culture Time (h) | This compound Titer (µg/mL) | Reference |
| Lactobacillus plantarum | 48 | 526 ± 20.9 | [1] |
| Leuconostoc mesenteroides | 48 | 266.9 ± 5.9 | [1] |
| Leuconostoc lactis | 12 | 153.1 ± 13.7 | [1] |
| Lactobacillus brevis | 48 | < 50 | [1] |
Biological Role and Mechanism of Action
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity. Its primary mechanism of action is the disruption of the bacterial cell membrane's integrity and function.
-
Membrane Permeabilization: Being a weak organic acid, the undissociated form of this compound can penetrate the lipid bilayer of the bacterial cell membrane.[2]
-
Membrane Depolarization: Once inside, it can dissociate, releasing protons and acidifying the cytoplasm. This disruption of the proton motive force leads to rapid depolarization of the cytoplasmic membrane.
-
Leakage of Cellular Contents: The loss of membrane potential and integrity results in the leakage of essential intracellular components, ultimately leading to cell death.
Caption: Antimicrobial mechanism of action of this compound.
Quantitative Antimicrobial Efficacy
The antimicrobial potency of this compound has been quantified against various pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).
| Bacterial Species | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Bacillus cereus NZRM5 | Positive | 1 | 32 | |
| Staphylococcus aureus NZRM917 | Positive | 1 | 2 | |
| Escherichia coli O157:H7 NCTC12900 | Negative | 1 | 1 | |
| Pseudomonas aeruginosa ATCC25668 | Negative | 1 | 2 | |
| Shewanella putrefaciens SM26 | Negative | 0.5 | 1 |
Role in Microbe-Host Signaling
Recent studies have indicated that this compound produced by gut commensal bacteria, such as Lactobacillus johnsonii, can act as a signaling molecule in the host. It has been shown to promote the absorption of intestinal fatty acids by upregulating the expression of the fatty acid translocase CD36 in intestinal epithelial cells. This suggests a role for this compound in regulating host lipid metabolism. The signaling cascade downstream of CD36 activation can involve the activation of transcription factors like NF-κB.
Caption: this compound signaling in host intestinal epithelial cells.
(R)-2-Hydroxyisocaproate Dehydrogenase (HicD) Enzyme Kinetics
The key enzyme in the production of this compound is (R)-2-hydroxyisocaproate dehydrogenase. Understanding its kinetic properties is crucial for optimizing production. The following table presents kinetic parameters for the enzyme from Clostridium difficile.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 2-Oxoisocaproate (KIC) | 68 | 31 | 4.6 x 105 | |
| (R)-2-Hydroxyisocaproate | 2800 | 51 | 1.8 x 104 |
Experimental Protocols
Cultivation of Lactic Acid Bacteria for this compound Production
This protocol is a general guideline for the cultivation of Lactobacillus species to produce this compound.
-
Media Preparation: Prepare de Man, Rogosa and Sharpe (MRS) broth. For enhanced production, the medium can be supplemented with additional L-leucine.
-
Inoculation: Inoculate the sterile MRS broth with a fresh overnight culture of the desired Lactobacillus strain (e.g., L. plantarum) to an initial optical density at 600 nm (OD600) of approximately 0.05.
-
Incubation: Incubate the culture anaerobically or microaerophilically at the optimal temperature for the specific strain (typically 30-37°C) without agitation.
-
Growth Monitoring: Monitor bacterial growth by measuring the OD600 at regular intervals.
-
Harvesting: Harvest the culture supernatant at different time points (e.g., 12, 24, 48 hours) by centrifugation at 10,000 x g for 10 minutes at 4°C to separate the bacterial cells.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris. The cell-free supernatant is now ready for analysis.
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in microbial culture supernatants.
Caption: Workflow for LC-MS/MS quantification of this compound.
-
Sample Preparation (Extraction):
-
To 1 mL of cell-free supernatant, add an internal standard.
-
Acidify the sample to pH 1-2 with concentrated HCl.
-
Perform liquid-liquid extraction with a 2:1 (v/v) mixture of dichloromethane/acetonitrile (B52724). Vortex vigorously for 10 minutes.
-
Centrifuge to separate the phases and collect the organic layer. Repeat the extraction process.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]- with an m/z of 131.07. Product ions for fragmentation would need to be determined empirically but would likely include fragments corresponding to the loss of water or carboxyl group.
-
-
Quantification: Generate a standard curve using known concentrations of pure this compound and calculate the concentration in the samples based on this curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Grow the test bacterium in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of a 96-well microtiter plate.
-
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Implications for Drug Development
The potent antimicrobial activity of this compound, particularly against drug-resistant pathogens, makes it an attractive lead compound for the development of new antibacterial agents. Its natural origin and production by probiotic bacteria suggest a favorable safety profile. Further research into its in vivo efficacy, pharmacokinetics, and potential for chemical modification to enhance its therapeutic properties is warranted. Its mechanism of action, targeting the bacterial membrane, is less prone to the development of resistance compared to antibiotics that target specific enzymes.
Conclusion
This compound is a microbially-produced metabolite with significant biological roles. It functions as a potent antimicrobial agent by disrupting bacterial cell membranes and also acts as a signaling molecule in microbe-host interactions, influencing host metabolism. The detailed understanding of its biosynthesis, mechanism of action, and methods for its study provides a solid foundation for future research and its potential exploitation in the development of novel therapeutics.
References
Commercial Sources and Availability of (R)-Leucic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and relevant technical data for (R)-Leucic acid, also known as (R)-2-Hydroxy-4-methylpentanoic acid. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chiral building block for their studies.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, manufacturers, and distributors. The compound is typically offered in various purities and quantities, catering to both small-scale research and larger development needs. A summary of prominent suppliers and their offerings is presented below.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| MedChemExpress | ≥98.0%[1] | 10 mM * 1 mL (in DMSO), Bulk | $42 (for 10mM*1mL)[1] | Offers pre-dissolved solutions. |
| Simson Pharma Limited | Inquire | Inquire | Inquire | Certificate of Analysis provided. |
| Sigma-Aldrich | Inquire | Inquire | Inquire | Part of their collection of unique chemicals. |
| Synthonix | ≥95% | 250mg, 1g | $30 (250mg), $40 (1g) | In stock in the US and overseas. |
| CymitQuimica | Inquire | 250mg, 1g, 5g, 25g, 100g | €32 (250mg) to €1,430 (100g) | Brand: Apollo Scientific. |
| 1stsci.com | ≥97% | 1g, 5g, 10g, 25g, 100g | $48 (1g) to $699 (100g) | In stock for most quantities. |
| Advanced ChemBlocks | ≥95% | Inquire | Inquire | Custom quotes available. |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk inquiries.
Experimental Protocols
Synthesis of this compound from D-Leucine
A common and straightforward method for the stereospecific synthesis of this compound is through the diazotization of D-leucine. This reaction proceeds with retention of configuration at the chiral center.
Reaction:
D-Leucine → this compound
Materials:
-
D-Leucine
-
Sulfuric acid (1N)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve D-leucine (e.g., 2.62 g) in 1N sulfuric acid (e.g., 30 ml) in a flask and cool the solution to 0°C in an ice bath.
-
Separately, dissolve sodium nitrite (e.g., 2.07 g) in water (e.g., 15 ml).
-
Slowly add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.
-
Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.
-
Extract the reaction mixture with ethyl ether (e.g., 3 x 10 ml).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Analytical Methods for Quality Control
The quality and purity of this compound, particularly its enantiomeric excess, are critical for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method for determining the enantiomeric purity.
Chiral HPLC Method for Enantiomeric Excess Determination:
While a specific validated method for this compound was not found in the immediate search, a general strategy for developing a chiral HPLC method for acidic compounds involves screening different chiral stationary phases (CSPs) and mobile phases.
-
Chiral Stationary Phases (CSPs) to Screen: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for resolving chiral acids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound. The spectra can be compared with reference spectra available in databases such as the Human Metabolome Database (HMDB) or those provided by commercial suppliers.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A representative workflow for the synthesis and purification of this compound.
Logical Relationship: Commercial Availability and R&D Applications
Caption: The interplay between commercial availability and the progression of research and development.
References
(R)-Leucic Acid: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(R)-Leucic acid, also known as (R)-2-Hydroxy-4-methylvaleric acid, is a valuable chiral building block in pharmaceutical and chemical synthesis. As a derivative of the amino acid leucine, it is also studied for its metabolic and physiological roles.[1][2] Proper handling and a thorough understanding of its safety profile are paramount for ensuring a safe laboratory environment. This in-depth technical guide provides comprehensive safety and handling guidelines for this compound, detailed experimental protocols for spill management and disposal, and quantitative toxicological data for risk assessment.
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[3][4] Contact can cause redness, itching, and inflammation of the skin, and serious irritation or damage to the eyes.[3] While specific toxicological data for the (R)-enantiomer is limited, the available information for leucic acid and similar alpha-hydroxy acids warrants careful handling to avoid adverse health effects.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₃ | |
| Molar Mass | 132.16 g/mol | |
| Appearance | Solid | |
| CAS Number | 20312-37-2 | |
| Melting Point | 78-80 °C | |
| Solubility | Soluble in water. | |
| Stability | Stable under recommended storage conditions. |
Toxicological Data
| Substance | Test | Route | Species | Value | Reference |
| Fumaric Acid | LD50 | Oral | Rat | 9,300 mg/kg | |
| Fumaric Acid | LD50 | Dermal | Rabbit | > 20,000 mg/kg | |
| Unspecified Salt | LD50 | Dermal | Rabbit | > 6,310 mg/kg | |
| Maleic Anhydride Derivative | LD50 | Oral | Rat | 2,700 mg/kg |
Note: This data is for structurally related compounds and should be interpreted with caution. A conservative approach to handling this compound is recommended in the absence of specific toxicity data.
Experimental Protocols
Adherence to established protocols is critical for mitigating risks associated with the handling of this compound.
Safe Handling Workflow
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
References
An In-depth Technical Guide on the Thermochemical Data and Stability of (R)-Leucic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current knowledge on the thermochemical properties and stability of (R)-Leucic acid ((R)-2-hydroxy-4-methylpentanoic acid). While specific experimental thermochemical values are not extensively reported in the literature, this document consolidates available physical data and outlines the standardized experimental protocols for their determination. Furthermore, it discusses the compound's known biological roles, offering a multi-faceted perspective for research and development applications.
Introduction
This compound, also known by its systematic name (R)-2-hydroxy-4-methylpentanoic acid, is the D-isomer of the α-hydroxy analogue of the essential branched-chain amino acid, L-leucine[1][2]. As a metabolite, it is found in various biological contexts, including in the metabolism of certain bacteria like Lactobacillus and has been identified in patients with metabolic disorders such as maple syrup urine disease (MSUD)[1][3][4]. Its chemical structure and role as a leucine (B10760876) metabolite make it a compound of interest in metabolic studies, drug development, and nutritional science.
This guide aims to collate the existing data on its physicochemical properties, with a specific focus on thermochemical data and thermal stability. It also provides detailed experimental methodologies relevant to the determination of these properties, catering to a technical audience in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that the thermochemical and physical properties of the (R)- and (S)-enantiomers are identical. Data presented for L-Leucic acid, such as melting point, is therefore applicable to this compound.
| Property | Value | Source |
| Systematic Name | (2R)-2-hydroxy-4-methylpentanoic acid | |
| Common Names | This compound, D-α-Hydroxyisocaproic acid | |
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| Physical Form | Solid | |
| Melting Point | 78 - 80 °C (for L-enantiomer) | |
| pKa (Predicted) | 3.86 - 4.26 | |
| Water Solubility (Predicted) | 124 g/L |
Thermochemical Data
A thorough review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. Key values such as the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cp) have not been explicitly published.
| Thermochemical Parameter | Value (Solid, 298.15 K) | Source |
| Standard Enthalpy of Formation (ΔH°f) | Data not available in cited literature | - |
| Standard Enthalpy of Combustion (ΔH°c) | Data not available in cited literature | - |
| Standard Molar Entropy (S°) | Data not available in cited literature | - |
| Heat Capacity (Cp) | Data not available in cited literature | - |
In the absence of direct data, general thermodynamic principles for similar hydroxy acids can be considered. For instance, thermodynamic analyses of hydroxy acid hydrodeoxygenation show that the cleavage of C-OH bonds is predominantly exothermic and thermodynamically favorable. The primary method for determining the enthalpy of formation for an organic compound like leucic acid is through the measurement of its enthalpy of combustion via bomb calorimetry.
Thermal Stability
Experimental Protocol: Determination of Enthalpy of Combustion
The most critical experimental procedure for establishing the standard enthalpy of formation is bomb calorimetry, which measures the heat of combustion at constant volume.
Principle: A known mass of the sample is completely combusted in an excess of pure oxygen within a sealed, constant-volume container (the "bomb"). The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the exothermic combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase (ΔT). The heat of combustion is calculated from this temperature change and the predetermined heat capacity of the calorimeter system (Cbomb).
Detailed Methodology:
-
Calibration of the Calorimeter:
-
The heat capacity of the bomb calorimeter (Cbomb) must be precisely determined before sample analysis.
-
A pellet of a certified standard substance with a known heat of combustion, typically benzoic acid (ΔHcomb = -26.38 kJ/g), is weighed accurately.
-
The pellet is placed in the bomb's crucible. A fuse wire is attached to the electrodes, touching the pellet.
-
The bomb is sealed and pressurized with pure oxygen (typically to ~30 atm).
-
The bomb is placed in the calorimeter bucket containing a precisely measured mass of water. The system is allowed to reach thermal equilibrium.
-
The sample is ignited via an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.
-
Cbomb is calculated using the formula: Cbomb = (qcomb) / ΔT where qcomb is the total heat released by the benzoic acid and ΔT is the corrected temperature rise.
-
-
Combustion of this compound:
-
A precisely weighed pellet of this compound is prepared.
-
The procedure is repeated exactly as in the calibration step, substituting the benzoic acid standard with the this compound sample.
-
The temperature change (ΔT) for the combustion of the sample is recorded.
-
-
Calculation of Enthalpy of Combustion:
-
The heat released by the combustion of the sample (qsample) is calculated: qsample = Cbomb × ΔTsample
-
The molar enthalpy of combustion at constant volume (ΔUcomb) is then determined by dividing qsample by the number of moles of the sample.
-
This value is corrected to the standard enthalpy of combustion at constant pressure (ΔH°comb), although the difference is often small for condensed-phase reactions.
-
The following diagram illustrates the generalized workflow for this crucial experimental procedure.
Caption: Workflow for determining enthalpy of combustion.
Biological Context and Signaling
This compound is not merely a simple metabolite but an active biomolecule. As a product of Lactobacillus metabolism, it has been shown to influence host physiology. Specifically, this compound can promote the absorption of fatty acids in the intestine by upregulating the expression of the fatty acid translocase, CD36. This interaction highlights a mechanism through which gut microbiota can regulate host lipid metabolism.
The logical relationship in this biological pathway is depicted below.
Caption: Signaling pathway of this compound in lipid metabolism.
Conclusion
This compound is a compound of significant biological interest. However, there is a clear gap in the scientific literature regarding its fundamental thermochemical properties. While its basic physicochemical characteristics are known, essential data such as the standard enthalpy of formation remain undetermined. This guide provides the established, robust experimental framework—bomb calorimetry—that is necessary for obtaining this critical data. The determination of these thermochemical values would be invaluable for researchers in biochemistry, pharmacology, and drug development, enabling a more profound understanding of the compound's stability, reactivity, and energetic profile.
References
(R)-Leucic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of (R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, in various organic solvents. Understanding the solubility of this chiral alpha-hydroxy acid is critical for its application in pharmaceutical formulations, chemical synthesis, and metabolic research. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The following tables summarize the available quantitative solubility data for this compound and its racemic mixture, 2-hydroxyisocaproic acid. It is important to note that comprehensive experimental data across a wide range of organic solvents and temperatures is limited in publicly available literature.
Table 1: Solubility of 2-Hydroxyisocaproic Acid (Racemic Mixture) in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 11 | ~ 0.083 |
| Dimethylformamide (DMF) | Not Specified | ~ 12 | ~ 0.091 |
| Ethanol | Not Specified | Slightly Soluble | Not Determined |
Data sourced from publicly available product information sheets.[1][2]
Table 2: Aqueous Solubility of 2-Hydroxyisocaproic Acid
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~ 5 | ~ 0.038 |
| Water | 25 | 82 g/L (82) | ~ 0.62 |
Data sourced from publicly available product information sheets and chemical databases.[1][2][3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for two common and reliable experimental techniques for measuring the solubility of organic acids like this compound.
Isothermal Saturation Method (Shake-Flask) Coupled with Gravimetric Analysis
This widely used and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute gravimetrically.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature can be employed to achieve clear separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing any temperature-induced precipitation or dissolution. Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.
-
Gravimetric Analysis: Weigh the container with the filtered solution. Carefully evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature below the decomposition point of this compound. Once the solvent is completely removed, re-weigh the container with the solid residue.
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S (g/L) = (mass of residue (g) / volume of supernatant withdrawn (L))
Diagram 1: Isothermal Saturation and Gravimetric Analysis Workflow
Caption: Workflow for solubility determination using the isothermal saturation method with gravimetric analysis.
Isothermal Saturation Method with UV-Vis Spectroscopic Quantification
This method is suitable for compounds that possess a chromophore or can be derivatized to absorb ultraviolet or visible light. For a simple alpha-hydroxy acid like this compound, which has a weak UV absorbance, derivatization might be necessary to enhance detection sensitivity. However, direct UV-Vis analysis at low wavelengths is also possible.
Materials and Equipment:
-
Same as for the gravimetric method (steps 1-4).
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric glassware for dilutions
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
Sample Preparation and Equilibration: Follow steps 1-4 of the Isothermal Saturation Method (Section 2.1).
-
Sample Dilution: After filtration, the saturated supernatant may need to be diluted with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration by the dilution factor.
Diagram 2: UV-Vis Spectroscopy in Solubility Determination
Caption: Workflow for solubility measurement using UV-Vis spectroscopy.
Factors Influencing the Solubility of this compound
The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature.
-
Polarity: As a molecule with both a polar carboxylic acid group and a nonpolar isobutyl group, this compound exhibits amphiphilic character. Its solubility is generally higher in polar protic and polar aprotic solvents that can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups. Its solubility is expected to be lower in nonpolar solvents like hexane (B92381) or toluene.
-
Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.
-
pH (in aqueous systems): The solubility of this compound in aqueous solutions is highly dependent on pH. In basic solutions, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion. Conversely, in acidic solutions, the equilibrium will favor the less soluble protonated form.
Conclusion
This technical guide provides a summary of the currently available solubility data for this compound and detailed protocols for its experimental determination. The limited availability of comprehensive quantitative data highlights an area for future research that would be highly beneficial for the scientific and industrial communities utilizing this compound. The provided experimental workflows offer a solid foundation for researchers to accurately determine the solubility of this compound in various solvent systems tailored to their specific applications.
References
Methodological & Application
Application Notes and Protocols for (R)-Leucic Acid in Cell Culture Experiments
(R)-Leucic acid , also known as D-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine (B10760876).[1] It is of significant interest to researchers in various fields, including muscle physiology, metabolism, and cancer biology, due to its role in cellular signaling pathways, particularly the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell signaling, viability, and metabolism.
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | Solid powder | |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Table 2: Recommended Cell Culture Conditions for this compound Experiments
| Parameter | Recommendation | Reference |
| Cell Types | Muscle cells (e.g., C2C12, L6 myoblasts), Intestinal epithelial cells (e.g., IPEC-J2), Cancer cell lines | |
| Culture Media | DMEM, MEM, or other appropriate base media supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. | |
| This compound Concentration | 0.125 - 2 mM (dose-dependent effects observed in IPEC-J2 cells) | |
| Incubation Time | 30 minutes to 72 hours, depending on the assay. | |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a sterile stock solution of this compound and its dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 13.216 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare 1 mL of a 1 mM working solution from a 100 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used as a vehicle control in your experiments.
-
Caption: Workflow for preparing this compound solutions.
Analysis of mTOR Signaling Pathway Activation by Western Blotting
This protocol outlines the steps to assess the activation of the mTOR signaling pathway in response to this compound treatment by analyzing the phosphorylation status of key downstream proteins.
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
This compound working solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%). For muscle cells, differentiation into myotubes may be required.
-
Serum-starve the cells for a few hours before treatment to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes for acute signaling).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Simplified mTOR signaling pathway activated by this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
This compound working solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Accumulation Assay (Oil Red O Staining)
This protocol is designed to visualize and quantify intracellular lipid accumulation in response to this compound treatment, which has been shown to increase triglyceride content in IPEC-J2 cells.
Materials:
-
Cultured cells (e.g., IPEC-J2)
-
This compound working solutions
-
6-well or 12-well plates
-
PBS
-
10% formalin
-
Oil Red O staining solution
-
Microscope
-
Isopropanol (100%) for quantification
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and grow to confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-72 hours).
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-20 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water to remove excess stain.
-
Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification (Optional):
-
After staining and washing, add 100% isopropanol to each well to extract the Oil Red O from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol extract to a 96-well plate.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Caption: Overview of the experimental workflow.
References
Application Note: Quantification of (R)-Leucic Acid in Bacterial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid L-leucine. Produced by various lactic acid bacteria during fermentation, it is gaining interest in the pharmaceutical and food industries for its potential biological activities.[1][2][3] Accurate quantification of this compound in complex matrices like bacterial fermentation broth is crucial for process optimization, quality control, and understanding its metabolic production. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with data presentation and workflow visualizations.
Analytical Methodologies
A comparative summary of the primary analytical techniques for quantifying this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV/DAD | GC-MS |
| Principle | Separation based on polarity on a reversed-phase column, followed by UV detection. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. |
| Sample Preparation | Simple filtration and dilution. Derivatization may be required for improved retention and sensitivity. | Extraction and mandatory derivatization to increase volatility. |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | Gas chromatograph coupled with a mass spectrometer. |
| Selectivity | Moderate; co-elution with other organic acids is possible. | High; mass spectral data provides definitive identification. |
| Sensitivity | Typically in the mg/L range. | Can achieve lower detection limits, often in the µg/L to ng/mL range.[2] |
| Throughput | Relatively high, with run times typically under 30 minutes per sample.[3] | Lower, due to longer run times and more complex sample preparation. |
| Advantages | Robust, widely available, and requires less sample preparation. | High specificity and sensitivity, allowing for trace-level quantification. |
| Disadvantages | Potential for interference from matrix components. | Requires derivatization, which can be time-consuming and introduce variability. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/DAD
This protocol outlines a reversed-phase HPLC method for the quantification of this compound in bacterial fermentation broth.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
0.22 µm syringe filters
2. Sample Preparation
-
Harvest the bacterial fermentation broth by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant can be directly injected if the concentration of this compound is expected to be within the calibration range. If necessary, dilute the sample with the mobile phase.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.01 M phosphoric acid solution (pH adjusted to 2.5) or a gradient with an organic modifier like acetonitrile. For example, a mobile phase of 50 mM phosphate (B84403) buffer and 150 mM NaCl at pH 7.2 can also be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
4. Calibration
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Table 2: HPLC Method Performance Characteristics
| Parameter | Typical Value |
| Retention Time | 3 - 10 min (highly dependent on column and mobile phase) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 - 2.5 mg/L |
| Limit of Quantification (LOQ) | ~1.5 - 7.5 mg/L |
| Recovery | 99% - 102% |
| Relative Standard Deviation (RSD) | < 2% |
Protocol 2: Quantification of this compound by GC-MS
This protocol describes a method for the quantification of this compound using GC-MS following derivatization.
1. Materials and Reagents
-
This compound standard
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents like MSTFA.
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., 3,4-Dimethoxybenzoic acid)
2. Sample Preparation and Derivatization
-
Extraction:
-
Centrifuge the fermentation broth at 10,000 x g for 10 min at 4°C.
-
Take a known volume of the supernatant (e.g., 1 mL) and acidify to pH 1-2 with concentrated HCl.
-
Extract the organic acids with an equal volume of a solvent mixture like dichloromethane/methanol. Vortex vigorously for 20 minutes.
-
Centrifuge to separate the phases and collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at 50°C.
-
Add 100 µL of pyridine and incubate at 30°C for 90 minutes.
-
Add 100 µL of BSTFA with 1% TMCS and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
-
3. GC-MS Conditions
-
Column: A non-polar capillary column such as a DB-5MS (e.g., 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 min.
-
Ramp to 180°C at 5°C/min, hold for 5 min.
-
Ramp to 325°C at 5°C/min, hold for 10 min.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 270°C.
-
Transfer Line Temperature: 310°C.
-
Scan Range: m/z 40-700.
-
4. Calibration and Data Analysis
-
Prepare calibration standards of this compound and the internal standard, and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration.
-
Identify the this compound derivative in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
Table 3: GC-MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | 0.9874–0.9994 |
| Limit of Detection (LOD) | 3–272 ng/mL |
| Recovery | 100–111% for many organic acids |
| Process Standard Deviation | 0.04–0.69 μg/mL |
Visualizations
Bacterial Production of this compound
The following diagram illustrates the metabolic pathway for the conversion of L-leucine to this compound in lactic acid bacteria. The key enzymatic steps involve a transaminase and a dehydrogenase.
Caption: Bacterial metabolic pathway from L-Leucine to this compound.
Experimental Workflow for HPLC Analysis
The workflow for quantifying this compound using HPLC is a straightforward process involving sample clarification and direct analysis.
Caption: Experimental workflow for HPLC analysis of this compound.
Experimental Workflow for GC-MS Analysis
The GC-MS workflow is more complex, requiring extraction and chemical derivatization prior to analysis.
References
- 1. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 2. Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-Leucic Acid in Studying Lipid Uptake In Vitro: A Prospective Approach Based on Branched-Chain Amino Acid Metabolism
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence for the use of (R)-Leucic acid as a tool to study lipid uptake in vitro is not currently established in the scientific literature. This document provides a prospective application based on the known roles of other branched-chain amino acid (BCAA) metabolites in lipid metabolism. The protocols detailed herein are for established methods of studying lipid uptake and accumulation, within which this compound could be investigated as a potential modulator.
Introduction
The study of cellular lipid uptake is critical for understanding metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Recent research has highlighted a fascinating link between branched-chain amino acid (BCAA) catabolism and the regulation of lipid metabolism. A notable discovery is the role of 3-hydroxyisobutyrate (B1249102) (3-HIB), a metabolite of the BCAA valine, as a paracrine signaling molecule that promotes the transport of fatty acids across endothelial cells, leading to increased lipid accumulation in muscle tissue.[1][2][3][4]
This compound is a metabolite of the BCAA leucine (B10760876). While leucine itself is known to influence lipid metabolism, primarily by modulating fatty acid synthesis and oxidation[5], the specific role of its metabolite, this compound, in fatty acid uptake remains an unexplored but promising area of research. Drawing parallels from the function of 3-HIB, it is plausible that this compound may also act as a signaling molecule that modulates lipid transport and uptake in various cell types.
This application note provides detailed protocols for standard in vitro lipid uptake and accumulation assays, and proposes a framework for investigating the potential effects of this compound within these established experimental systems.
Potential Signaling Pathway of BCAA Metabolites in Lipid Uptake
The catabolism of BCAAs in tissues like skeletal muscle can produce signaling metabolites that influence lipid transport in adjacent endothelial cells. The valine metabolite 3-HIB, for instance, is secreted by muscle cells and acts on endothelial cells to enhance fatty acid transport, thereby increasing the availability of fatty acids for muscle uptake and storage. This suggests a potential mechanism where this compound, derived from leucine, could similarly influence lipid uptake.
Caption: Hypothesized signaling pathway for this compound in modulating fatty acid transport.
Experimental Protocols
To investigate the effect of this compound on lipid uptake and accumulation, standard in vitro assays can be employed. Below are detailed protocols for three common methods.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol uses a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C16) to measure real-time uptake into cultured cells.
Materials:
-
Adherent cells of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom culture plates
-
Serum-free culture medium
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
This compound stock solution
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Cell Starvation: Gently aspirate the growth medium and wash the cells once with serum-free medium. Add 90 µL of serum-free medium to each well and incubate for 1-2 hours to upregulate fatty acid transporters.
-
Treatment with this compound: Prepare dilutions of this compound in serum-free medium. Add 10 µL of the this compound dilutions (or vehicle control) to the appropriate wells. Incubate for a predetermined time (e.g., 30 minutes to 24 hours) to assess its effect.
-
Preparation of Fatty Acid Loading Solution: Prepare the fluorescent fatty acid analog in serum-free medium according to the manufacturer's instructions. A common final concentration is 1-5 µM.
-
Uptake Measurement: Add 100 µL of the fatty acid loading solution to each well. Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Data Acquisition: Measure fluorescence intensity (e.g., Ex/Em = 485/515 nm for BODIPY-FA) using bottom-read mode. For kinetic analysis, take readings every 1-2 minutes for 60 minutes. For endpoint analysis, take a single reading after a 30-60 minute incubation.
Caption: Workflow for the fluorescent fatty acid uptake assay.
Protocol 2: Radiolabeled Fatty Acid Uptake Assay
This classic method offers high sensitivity and is considered a gold standard for quantifying fatty acid uptake.
Materials:
-
Differentiated cells in 24-well plates
-
Radiolabeled fatty acid (e.g., [³H]oleic acid or [¹⁴C]palmitic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound stock solution
-
Ice-cold PBS with 0.5% BSA (Stop Solution)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) in 24-well plates.
-
Serum Starvation: On the day of the experiment, wash cells and incubate in serum-free medium for 3-8 hours to establish basal conditions.
-
Treatment: Treat cells with various concentrations of this compound or vehicle for the desired duration.
-
Uptake Initiation: Prepare the uptake solution by complexing the radiolabeled fatty acid with fatty acid-free BSA in serum-free medium. Initiate the uptake by adding the solution to the cells.
-
Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes).
-
Stopping the Reaction: To stop the uptake, aspirate the uptake solution and immediately wash the cells twice with ice-cold Stop Solution.
-
Cell Lysis: Lyse the cells by adding 200-500 µL of lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Determine the protein concentration of a parallel sample to normalize the data (e.g., pmol/min/mg protein).
Protocol 3: Lipid Accumulation Assessment with Oil Red O Staining
This protocol allows for the visualization and quantification of neutral lipid droplets within cells, providing a measure of total lipid accumulation over a longer period.
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
This compound stock solution
-
Free fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid loading
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation
-
Oil Red O (ORO) stock and working solutions
-
Hematoxylin for counterstaining (optional)
-
Microscope and/or spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with a combination of free fatty acids (to induce lipid accumulation) and different concentrations of this compound (or vehicle) for 24-48 hours.
-
Fixation: Aspirate the culture medium, wash cells gently with PBS, and fix with 10% Formalin or 4% PFA for 30-60 minutes.
-
Washing: Discard the fixative and wash the cells twice with deionized water.
-
Isopropanol Incubation: Remove the water and add 60% isopropanol for 5 minutes to permeabilize the cells.
-
Staining: Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.
-
Washing: Discard the ORO solution and wash the cells repeatedly with water until the excess stain is removed. Nuclei can be counterstained with Hematoxylin for 1 minute if desired.
-
Qualitative Analysis: Visualize the lipid droplets (stained red) under a light microscope and capture images.
-
Quantitative Analysis: To quantify the accumulated lipid, add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the colored isopropanol solution to a 96-well plate and measure the absorbance at approximately 490-520 nm.
Caption: Workflow for Oil Red O staining and quantification.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Fluorescent Fatty Acid Uptake
| This compound (µM) | Rate of Uptake (RFU/min) | Endpoint Uptake (RFU at 60 min) |
| 0 (Vehicle) | Mean ± SD | Mean ± SD |
| 1 | Mean ± SD | Mean ± SD |
| 10 | Mean ± SD | Mean ± SD |
| 100 | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Radiolabeled Fatty Acid Uptake
| This compound (µM) | [³H]Oleic Acid Uptake (pmol/min/mg protein) |
| 0 (Vehicle) | Mean ± SD |
| 1 | Mean ± SD |
| 10 | Mean ± SD |
| 100 | Mean ± SD |
Table 3: Effect of this compound on Neutral Lipid Accumulation
| This compound (µM) | Oil Red O Absorbance (OD at 510 nm) |
| 0 (Vehicle) | Mean ± SD |
| 1 | Mean ± SD |
| 10 | Mean ± SD |
| 100 | Mean ± SD |
Conclusion
While the direct role of this compound in lipid uptake is yet to be elucidated, its position as a key metabolite of leucine, combined with the established function of other BCAA metabolites like 3-HIB in fatty acid transport, presents a compelling rationale for its investigation. The protocols provided here offer robust and well-established methods for researchers to explore this potential novel biological activity. Such studies could uncover new mechanisms linking amino acid and lipid metabolism, providing potential therapeutic targets for metabolic diseases.
References
- 1. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: Preclinical Evaluation of (R)-Leucic Acid in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid, leucine.[1] Leucine and its metabolites are recognized for their significant role in regulating muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] Research into related compounds like β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproate (KIC) has shown potential benefits in attenuating muscle atrophy and modulating protein turnover.[4][5] this compound itself has been shown to promote intestinal fatty acid absorption by upregulating CD36 expression and may play a role in microbe-host interactions.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, focusing on its pharmacokinetic profile, efficacy in a muscle atrophy model, metabolic effects, and mechanism of action.
Section 1: Pharmacokinetic (PK) and Tissue Distribution Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model (e.g., Sprague-Dawley rats) to establish key parameters like bioavailability, half-life, and tissue distribution.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed for one week to acclimatize. Prior to the study, rats are fasted overnight with free access to water.
-
Grouping and Dosing:
-
Intravenous (IV) Group (n=6): this compound is administered as a single bolus injection via the tail vein (e.g., 10 mg/kg) to determine absolute bioavailability.
-
Oral (PO) Gavage Groups (n=6 per group): this compound is administered via oral gavage at three different dose levels (e.g., 20, 40, and 80 mg/kg) to assess dose proportionality. The compound is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Blood samples (~0.2 mL) are collected from the jugular vein or another appropriate site at predefined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
-
Tissue Distribution (Satellite Group):
-
A separate group of rats is administered a single oral dose (e.g., 40 mg/kg).
-
At selected time points (e.g., 1, 4, and 12 hours), animals are euthanized, and key tissues (liver, kidney, skeletal muscle, heart, brain) are harvested, weighed, and homogenized. Samples are stored at -80°C.
-
-
Bioanalytical Method:
-
Concentrations of this compound in plasma and tissue homogenates are quantified using a validated Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
PK parameters are calculated using non-compartmental analysis software. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and F% (oral bioavailability).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (10 mg/kg) | Oral Administration (40 mg/kg) |
| Cmax (ng/mL) | N/A | 1500 ± 210 |
| Tmax (h) | N/A | 0.75 ± 0.2 |
| AUC₀-t (ng·h/mL) | 2800 ± 350 | 7200 ± 890 |
| t₁/₂ (h) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Clearance (mL/min/kg) | 5.9 ± 0.7 | N/A |
| Bioavailability (F%) | N/A | ~65% |
| Data are presented as mean ± SD and are hypothetical examples. |
Section 2: Efficacy in a Disuse Muscle Atrophy Model
Objective: To evaluate the efficacy of this compound in preventing muscle mass loss and preserving muscle function in a rodent model of disuse atrophy induced by hindlimb immobilization.
Experimental Workflow: Disuse Atrophy Study
Caption: Workflow for the disuse muscle atrophy experiment.
Experimental Protocol: Cast Immobilization Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Immobilization Procedure:
-
Animals are anesthetized.
-
One hindlimb is immobilized in a neutral position using a plaster cast or spiral wire, extending from the upper thigh to the foot. The contralateral limb serves as an internal control. The sham group undergoes anesthesia without immobilization.
-
The immobilization period is typically 7 to 14 days.
-
-
Treatment: this compound or vehicle is administered daily via oral gavage throughout the immobilization period.
-
Functional Assessment: Hindlimb grip strength is measured using a grip strength meter at baseline and before the study endpoint.
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
The gastrocnemius, soleus, and tibialis anterior muscles from both the immobilized and control limbs are carefully dissected and weighed.
-
A portion of the muscle is flash-frozen in liquid nitrogen for biochemical analysis (Western blot), and another portion is prepared for histological analysis (e.g., H&E staining for fiber cross-sectional area).
-
Data Presentation: Muscle Atrophy Efficacy Data
| Parameter | Sham Control | Immobilized + Vehicle | Immobilized + this compound |
| Gastrocnemius Weight (mg) | 125.5 ± 8.2 | 85.3 ± 6.5 | 102.1 ± 7.1# |
| Soleus Weight (mg) | 10.1 ± 0.9 | 6.2 ± 0.7 | 8.5 ± 0.8# |
| Hindlimb Grip Strength (g) | 110.2 ± 10.5 | 70.8 ± 9.3 | 95.4 ± 8.9# |
| Fiber Cross-Sectional Area (µm²) | 2800 ± 250 | 1750 ± 210 | 2300 ± 230# |
| Data are presented as mean ± SD and are hypothetical examples. *p < 0.05 vs. Sham; #p < 0.05 vs. Vehicle. |
Section 3: Metabolic Function Assessment
Objective: To assess the impact of this compound on glucose metabolism and insulin (B600854) sensitivity, given the link between muscle metabolism and whole-body glucose homeostasis.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: C57BL/6 mice fed either a standard chow or a high-fat diet to induce metabolic stress.
-
Procedure:
-
Mice are fasted for 4-6 hours with free access to water.
-
A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.
-
A sterile glucose solution is administered via oral gavage (1-2 g/kg body weight).
-
Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Treatment: The OGTT is performed after a period of chronic this compound administration (e.g., 4 weeks).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to provide a quantitative measure of glucose tolerance.
Data Presentation: Oral Glucose Tolerance Test
| Time Point (min) | Vehicle Control (mg/dL) | This compound (mg/dL) |
| 0 | 95 ± 8 | 92 ± 7 |
| 15 | 280 ± 25 | 245 ± 22 |
| 30 | 350 ± 30 | 305 ± 28 |
| 60 | 250 ± 28 | 210 ± 25 |
| 90 | 160 ± 15 | 140 ± 12 |
| 120 | 110 ± 10 | 105 ± 9 |
| Glucose AUC | 25500 ± 1500 | 21800 ± 1200* |
| Data are presented as mean ± SD and are hypothetical examples. *p < 0.05 vs. Vehicle. |
Section 4: Mechanism of Action - mTOR Pathway Analysis
Objective: To investigate whether this compound exerts its effects by modulating the mTOR signaling pathway, a key regulator of muscle protein synthesis.
Signaling Pathway: Leucine/Insulin Activation of mTORC1
References
- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. mrsupplement.com.au [mrsupplement.com.au]
- 3. dietitiansondemand.com [dietitiansondemand.com]
- 4. Dietary supplementation of β-hydroxy-β-methylbutyrate in animals - a review. | Semantic Scholar [semanticscholar.org]
- 5. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweis und Protokolle zur Derivatisierung von (R)-Leucinsäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die chemische Derivatisierung von (R)-Leucinsäure, einer chiralen α-Hydroxysäure, zur anschließenden Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie Leucinsäure zu erhöhen und somit eine empfindliche und reproduzierbare quantitative Analyse zu ermöglichen.
Einleitung
(R)-Leucinsäure ist eine wichtige chirale Verbindung, die in verschiedenen biologischen Prozessen und als Baustein in der Synthese von pharmazeutischen Wirkstoffen eine Rolle spielt. Ihre genaue Quantifizierung ist daher in der Metabolomik, der pharmazeutischen Forschung und der Qualitätskontrolle von großer Bedeutung. Aufgrund ihrer polaren Natur, bedingt durch die Carboxyl- und Hydroxylgruppen, ist eine direkte GC-MS-Analyse nicht möglich. Die Derivatisierung dieser funktionellen Gruppen ist notwendig, um die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen. Die gängigsten Methoden hierfür sind die Silylierung und die Veresterung/Acylierung.
Methodenübersicht
In diesem Dokument werden zwei primäre Derivatisierungsmethoden für (R)-Leucinsäure vorgestellt:
-
Silylierung mittels Silylierungsmitteln: Hierbei werden die aktiven Wasserstoffatome der Carboxyl- und Hydroxylgruppen durch eine Trimethylsilyl- (TMS) oder tert-Butyldimethylsilyl- (TBDMS) Gruppe ersetzt. Gängige Reagenzien sind N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA).
-
Zweistufige Derivatisierung (Veresterung und Acylierung): Diese Methode wird häufig für die chirale Analyse eingesetzt. Zuerst wird die Carboxylgruppe verestert und anschließend die Hydroxylgruppe acyliert.
Die Auswahl der geeigneten Methode hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. der erforderlichen Empfindlichkeit und der Notwendigkeit einer chiralen Trennung.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten für die verschiedenen Derivatisierungsmethoden zusammen. Bitte beachten Sie, dass die spezifischen Werte für (R)-Leucinsäure je nach Laborbedingungen und Gerätekonfiguration variieren können. Die hier dargestellten Daten basieren auf Studien mit strukturell ähnlichen α-Hydroxysäuren.
| Derivatisierungsmethode | Reagenz | Typische Reaktionsausbeute | Nachweisgrenze (LOD) | Bestimmungsgrenze (LOQ) |
| Silylierung | MSTFA | > 95 % | 0.1 - 1 µM | 0.5 - 5 µM |
| Silylierung | MTBSTFA | > 98 % | 0.05 - 0.5 µM | 0.2 - 2 µM |
| Veresterung/Acylierung | Methanol/TFAA | > 90 % | 1 - 10 µM | 5 - 25 µM |
Experimentelle Protokolle
Hier werden detaillierte Protokolle für die Silylierungsderivatisierung von (R)-Leucinsäure mit MSTFA und MTBSTFA beschrieben.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll eignet sich für die routinemäßige quantitative Analyse von (R)-Leucinsäure.
Materialien:
-
(R)-Leucinsäure-Standard oder getrockneter Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei)
-
Heizblock oder Ofen
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 100 µL einer Standardlösung oder einen getrockneten Extrakt) von (R)-Leucinsäure in ein GC-Vial. Stellen Sie sicher, dass die Probe vollständig trocken ist, indem Sie sie unter einem sanften Stickstoffstrom eindampfen.
-
Zugabe der Reagenzien: Geben Sie 50 µL wasserfreies Pyridin und anschließend 50 µL MSTFA in das Vial.
-
Reaktion: Verschließen Sie das Vial fest und schütteln Sie es kurz. Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock oder Ofen.
-
Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Protokoll 2: Silylierung mit MTBSTFA
Dieses Protokoll führt zur Bildung von stabileren TBDMS-Derivaten und wird für Analysen empfohlen, die eine höhere Empfindlichkeit erfordern.[1]
Materialien:
-
(R)-Leucinsäure-Standard oder getrockneter Probenextrakt
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
-
Acetonitril (wasserfrei)
-
Heizblock oder Ofen
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Vorgehensweise:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge (z. B. 50 µL einer Standardlösung oder einen getrockneten Extrakt) von (R)-Leucinsäure in ein GC-Vial. Trocknen Sie die Probe vollständig unter einem Stickstoffstrom.
-
Zugabe der Reagenzien: Geben Sie 100 µL wasserfreies Acetonitril und anschließend 100 µL MTBSTFA in das Vial.[1]
-
Reaktion: Verschließen Sie das Vial fest und schütteln Sie es kräftig. Erhitzen Sie die Mischung für 4 Stunden bei 100 °C.[1]
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung, die chemische Reaktion und einen Entscheidungsbaum für die Auswahl des geeigneten Derivatisierungsreagenzes.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.
Abbildung 2: Silylierungsreaktion von (R)-Leucinsäure mit MSTFA.
Abbildung 3: Entscheidungsbaum zur Auswahl des Derivatisierungsreagenzes.
Fazit
Die Derivatisierung von (R)-Leucinsäure ist ein wesentlicher Schritt für eine erfolgreiche GC-MS-Analyse. Die Silylierung mit MSTFA oder MTBSTFA sind robuste und effiziente Methoden für die quantitative Bestimmung. Die Wahl des Reagenzes sollte auf den spezifischen Anforderungen der Analyse basieren, wobei MTBSTFA in der Regel eine höhere Empfindlichkeit und stabilere Derivate liefert. Die hier vorgestellten Protokolle und Leitlinien bieten eine solide Grundlage für die Entwicklung und Implementierung von Analysemethoden für (R)-Leucinsäure in verschiedenen Forschungs- und Entwicklungsumgebungen.
References
(R)-Leucic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis
(R)-Leucic acid , also known as (R)-α-hydroxyisocaproic acid, is a valuable chiral building block for the synthesis of complex stereochemically defined molecules. As a metabolite of the amino acid D-leucine, it provides a readily available source of chirality that can be incorporated into a variety of molecular scaffolds. Its utility is particularly notable in the synthesis of natural products and their analogues, where precise control of stereochemistry is crucial for biological activity. This document provides detailed application notes and protocols for the use of this compound in synthetic organic chemistry, aimed at researchers, scientists, and professionals in drug development.
Application Notes
A significant application of this compound is demonstrated in the total synthesis of cryptophycins , a class of potent antitumor agents.[1][2][3] These cyclic depsipeptides exhibit high cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains.[2][3] The synthesis of cryptophycin (B1240208) analogues often involves the coupling of four key fragments, referred to as units A, B, C, and D. This compound serves as a crucial precursor for the C-D fragment of certain cryptophycin analogues.
The synthetic strategy involves the esterification of this compound with a protected β-amino acid, followed by further coupling reactions to build the linear precursor of the macrocycle. The inherent chirality of this compound is transferred to the final product, ensuring the correct stereochemistry required for its potent biological activity. The isobutyl side chain of this compound also forms an integral part of the final molecular structure.
The use of this compound as a chiral building block offers several advantages:
-
Stereochemical Control: It provides a reliable method for introducing a specific stereocenter into the target molecule.
-
Accessibility: It can be readily prepared from the corresponding enantiomer of leucine.
-
Versatility: The carboxylic acid and hydroxyl groups of this compound allow for a range of chemical transformations, enabling its incorporation into diverse molecular architectures.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of a cryptophycin precursor utilizing this compound.
| Step | Reactants | Product | Yield (%) | Reference |
| Synthesis of this compound | D-Leucine, Sodium Nitrite (B80452), Sulfuric Acid | (R)-2-hydroxy-4-methylpentanoic acid | ~79% | |
| Steglich Esterification | tert-Butyl-protected this compound, Fmoc-β-aminopivalic acid, EDC·HCl, DMAP | Coupled C-D fragment precursor | 60% | |
| Amidation | C-D fragment, Unit B derivative, EDC·HCl, HOAt | seco-cryptophycin precursor | 38-49% |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-hydroxy-4-methylpentanoic acid from D-Leucine
This protocol describes the preparation of the chiral building block this compound from the readily available amino acid D-leucine.
Materials:
-
D-Leucine (2.62 g)
-
1N Sulfuric acid (30 ml)
-
Sodium nitrite (2.07 g)
-
Water (15 ml)
-
Ethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-leucine in 1N sulfuric acid in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Separately, dissolve sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the D-leucine solution at 0°C with continuous stirring.
-
Stir the resulting solution at 0°C for 3 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl ether (3 x 10 ml).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield (R)-2-hydroxy-4-methylpentanoic acid as a light-yellow solid.
Protocol 2: Synthesis of a Cryptophycin C-D Fragment Precursor
This protocol details the coupling of tert-butyl protected this compound with a protected β-amino acid, a key step in the synthesis of certain cryptophycin analogues.
Materials:
-
tert-Butyl-protected this compound (1 equivalent)
-
Fmoc-β-aminopivalic acid (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Triethylamine (B128534) (NEt₃) (2 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve tert-butyl-protected this compound and Fmoc-β-aminopivalic acid in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl, DMAP, and triethylamine to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 22 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Visualizations
Caption: Synthetic route to this compound.
Caption: Workflow for cryptophycin precursor synthesis.
References
Protocol for dissolving (R)-Leucic acid for in vivo studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine. It has garnered interest in research due to its potential role in regulating lipid metabolism.[1] Notably, this compound is recognized as an orally active compound that can enhance intestinal fatty acid absorption through the upregulation of CD36 expression.[2] This document provides detailed protocols for the preparation and administration of this compound for in vivo studies, tailored for researchers in drug development and metabolic research.
Physicochemical Properties and Solubility
This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a solid at room temperature.[3] Proper dissolution is critical for its bioavailability and the reproducibility of experimental results. The following table summarizes the solubility of this compound and its related forms in various common laboratory solvents.
Table 1: Solubility of Leucic Acid Forms
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | Phosphate-Buffered Saline (PBS) | 33.33 mg/mL | 252.19 | Clear solution.[2] |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 756.66 | Ultrasonic treatment may be needed.[2] |
| This compound | Water | 100 mg/mL | 756.66 | Ultrasonic treatment may be needed. |
| (S)-Leucic acid | Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 454 | Sonication is recommended. |
| DL-Leucic acid | Water | 82 g/L (82 mg/mL) | 620.4 | Soluble in water. |
| DL-Leucic acid | Dimethyl Sulfoxide (DMSO) | 175 mg/mL | 1324.15 | Ultrasonic treatment may be needed. |
Experimental Protocols
The following are detailed protocols for the preparation of dosing solutions and administration of this compound to rodents via oral gavage and intraperitoneal injection.
Preparation of Dosing Solutions
1. Aqueous Solution for Oral Gavage or Intraperitoneal Injection:
-
Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS to achieve the target concentration (up to 33.33 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
For parenteral administration, sterilize the solution by filtering it through a 0.22 µm syringe filter.
-
It is recommended to prepare fresh solutions on the day of the experiment.
-
2. Vehicle-Based Formulations for Enhanced Solubility:
For concentrations exceeding aqueous solubility or for specific experimental requirements, the following vehicle formulations can be used to achieve a solubility of at least 2.5 mg/mL.
-
Protocol 1 (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, combine 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (v/v/v/v).
-
Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration.
-
Vortex until a clear solution is obtained.
-
-
Protocol 2 (DMSO/SBE-β-CD/Saline):
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in Saline.
-
Combine 10% DMSO with 90% of the 20% SBE-β-CD in Saline solution (v/v).
-
Add the this compound stock solution to the vehicle and mix until clear.
-
-
Protocol 3 (DMSO/Corn Oil):
-
Prepare a stock solution of this compound in DMSO.
-
Combine 10% DMSO with 90% Corn Oil (v/v).
-
Add the this compound stock solution to the corn oil mixture and vortex thoroughly.
-
Administration Protocols
1. Oral Gavage (Mouse/Rat)
This method is suitable for the direct administration of a precise volume of the prepared solution into the stomach.
-
Materials:
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
-
Syringe corresponding to the dosing volume.
-
Prepared this compound solution.
-
-
Procedure:
-
Determine the correct dosing volume based on the animal's body weight. A general guideline is a maximum of 10 mL/kg for mice and 10-20 mL/kg for rats.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Once in the esophagus, administer the solution slowly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (IP) Injection (Mouse/Rat)
This route allows for systemic administration and rapid absorption.
-
Materials:
-
Sterile syringe (e.g., 1 mL).
-
Sterile needle of appropriate gauge (e.g., 25-27G for mice, 23-25G for rats).
-
Sterile this compound solution.
-
-
Procedure:
-
Calculate the injection volume based on the animal's weight. The maximum recommended volume is typically < 10 ml/kg for both mice and rats.
-
Restrain the animal to expose the abdomen. For mice, this is often done by scruffing and securing the tail. For rats, a two-person technique may be preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid is aspirated, proceed with the injection.
-
Inject the solution steadily.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Signaling Pathway and Experimental Workflow
This compound has been shown to upregulate the expression of the fatty acid translocase CD36. CD36 plays a crucial role in fatty acid uptake and signaling. The binding of fatty acids to CD36 can initiate an intracellular signaling cascade involving Src family kinases and subsequent activation of the MAPK/ERK pathway, ultimately influencing gene expression related to fatty acid metabolism.
References
Application Notes and Protocols for the Analytical Determination of (R)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid L-leucine. It is produced by various microorganisms, including certain species of Lactobacillus, and has garnered interest in the fields of metabolic research and drug development. Notably, this compound has been shown to promote the absorption of fatty acids by upregulating the expression of the transmembrane protein CD36, a key player in lipid metabolism and immune response.[1] This biological activity makes the accurate quantification of this compound crucial for understanding its physiological roles, pharmacokinetic profiles, and potential therapeutic applications.
These application notes provide detailed methodologies for the quantitative analysis of this compound in various matrices, including biological fluids and cell culture media. The protocols described herein are based on established analytical techniques for chiral separation and quantification of organic and amino acids.
Analytical Techniques
The determination of this compound concentration requires analytical methods capable of chiral separation to distinguish it from its enantiomer, (S)-Leucic acid. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. This method can be applied to the analysis of this compound in various samples.
Experimental Protocol: Chiral HPLC-UV for this compound
-
Objective: To separate and quantify this compound from its (S)-enantiomer in a given sample.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® IG)[2]
-
-
Reagents and Materials:
-
This compound analytical standard
-
(S)-Leucic acid analytical standard
-
Racemic (R,S)-Leucic acid
-
n-Hexane, HPLC grade
-
Ethanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Water, HPLC grade
-
-
Chromatographic Conditions (Representative):
-
Column: Chiralpak® IG (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 70:30, v/v)[2] or a mixture of potassium phosphate monobasic buffer and acetonitrile.[3]
-
Flow Rate: 1.0 - 1.8 mL/min[2]
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or 230 nm
-
Injection Volume: 10-20 µL
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the prepared sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Data (Representative for similar organic acids by HPLC-UV)
| Parameter | Value | Reference |
| Linearity Range | 20 - 80 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.11 - 1.93 µg/mL | |
| Limit of Quantification (LOQ) | 0.34 - 6.46 µg/mL | |
| Repeatability (%RSD) | < 2% | |
| Intermediate Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Experimental Protocol: GC-MS for this compound (with Derivatization)
-
Objective: To quantify this compound in biological samples after derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., DB-5ms)
-
-
Reagents and Materials:
-
This compound analytical standard
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Dichloromethane (B109758), GC grade
-
Nitrogen gas, high purity
-
-
Derivatization and Sample Preparation (from Cell Extracts):
-
Lyophilize the cell extract to complete dryness.
-
Add 50 µL of dichloromethane and 40 µL of MSTFA to the dried extract.
-
Heat the mixture at 70°C for 2 hours to facilitate silylation.
-
After cooling to room temperature, add an internal standard.
-
-
GC-MS Conditions (Representative):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 5 minutes, then ramp to 320°C at 20 K/min and hold for 10 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragments for the derivatized this compound.
-
-
Calibration and Quantification:
-
Prepare calibration standards of this compound and the internal standard and derivatize them following the same procedure as the samples.
-
Analyze the derivatized standards by GC-MS in SIM mode.
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Analyze the derivatized sample and determine the analyte-to-internal standard peak area ratio.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Quantitative Data (Representative for similar organic acids by GC-MS)
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 20 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 3 - 272 ng/mL | |
| Limit of Quantification (LOQ) | 10 - 1000 ng/mL | |
| Recovery | 100 - 111% |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules, including organic acids. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.
Experimental Protocol: Chiral CE for this compound
-
Objective: To achieve enantioselective separation and quantification of this compound.
-
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector
-
Fused-silica capillary
-
-
Reagents and Materials:
-
This compound analytical standard
-
Chiral selector (e.g., β-cyclodextrin or sulfated β-cyclodextrin)
-
Phosphate buffer
-
Sodium hydroxide
-
Hydrochloric acid
-
-
CE Conditions (Representative):
-
Capillary: Fused-silica, 50 µm I.D., effective length 40 cm
-
Background Electrolyte (BGE): 20 mM Phosphate buffer (pH 2.5) containing a chiral selector (e.g., 22 mg/mL sulfated β-cyclodextrin).
-
Separation Voltage: -20 kV
-
Temperature: 28 °C
-
Injection: Hydrodynamic injection
-
Detection: UV at 200 nm
-
-
Sample Preparation (from Fermentation Broth):
-
Centrifuge the fermentation broth at high speed to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered sample with the background electrolyte if necessary.
-
-
Calibration and Quantification:
-
Prepare a series of this compound standards in the BGE.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample and determine the peak area for this compound.
-
Calculate the concentration using the calibration curve.
-
Quantitative Data (Representative for similar chiral analysis by CE)
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 150 µg/mL | |
| Limit of Detection (LOD) | 0.02% (relative to 5mg/mL) | |
| Limit of Quantification (LOQ) | 0.05% (relative to 5mg/mL) | |
| Intraday Precision (%RSD, Peak Area) | 1.64 - 6.25% | |
| Interday Precision (%RSD, Peak Area) | 5.20 - 9.28% |
Signaling Pathway and Experimental Workflow
This compound and the CD36 Signaling Pathway
This compound upregulates the expression of CD36, a scavenger receptor that plays a crucial role in the transport of long-chain fatty acids across the plasma membrane. The binding of fatty acids to CD36 initiates a signaling cascade that influences lipid metabolism and cellular responses.
Caption: this compound upregulates CD36, initiating fatty acid uptake and signaling.
Experimental Workflow: Investigating the Effect of this compound on Lipid Accumulation in Cells
This workflow outlines the key steps to study how this compound influences lipid metabolism in a cell culture model.
Caption: Workflow for studying this compound's effect on cellular lipid metabolism.
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Leucic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-Leucic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound, a chiral α-hydroxy acid, typically involves stereoselective methods to ensure high enantiomeric purity. The main approaches include:
-
Enzymatic Kinetic Resolution: This is a widely used method that employs enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of a leucic acid precursor (e.g., a racemic ester). This allows for the separation of the (R) and (S) forms.
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired (R)-enantiomer from a prochiral starting material. This can be more efficient as it theoretically allows for a 100% yield of the target enantiomer.
-
Metabolic Engineering: Corynebacterium glutamicum has been engineered to improve the production of L-leucine, a precursor to leucic acid.[1] Similar metabolic engineering strategies could potentially be adapted for this compound production.
Q2: How do I choose the right enzyme for kinetic resolution?
A2: The choice of enzyme is critical for successful kinetic resolution. Lipases are commonly used for the hydrolysis of esters.[2][3] The selection process should involve:
-
Screening: Test a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify which provides the best combination of activity and enantioselectivity for your specific substrate.
-
Immobilization: Using an immobilized enzyme can simplify the workup process, as the enzyme can be easily filtered off and potentially reused.[3][4]
-
Reaction Conditions: The optimal pH, temperature, and solvent for each enzyme can vary significantly. It is essential to optimize these conditions for the chosen enzyme.
Q3: What are the key factors to control for improving yield and enantioselectivity?
A3: Several factors must be carefully controlled:
-
Temperature: Both chemical and enzymatic reactions are sensitive to temperature. Lower temperatures can sometimes increase selectivity but may decrease the reaction rate.
-
Solvent: The choice of solvent can influence enzyme activity and stability, as well as the solubility of reactants and products.
-
pH: For enzymatic reactions, maintaining the optimal pH for the enzyme is crucial for its activity.
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or the formation of byproducts.
-
Catalyst Loading: In catalytic reactions, the amount of catalyst used will affect the reaction rate and, in some cases, the selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. |
| Side Product Formation | Optimize reaction conditions (temperature, stoichiometry, catalyst loading). Consider using a more selective catalyst or a different synthetic route. | |
| Product Loss During Workup/Purification | Optimize extraction and purification procedures. Ensure the pH is controlled during extraction to prevent product degradation or loss. | |
| Low Enantiomeric Excess (ee) | Incorrect Reaction Conditions | Optimize temperature, solvent, and pH for the specific stereoselective reaction. |
| Racemization of Product | Ensure that the workup and purification conditions (e.g., pH, temperature) do not cause racemization of the final product. | |
| Ineffective Chiral Catalyst/Enzyme | Screen different catalysts or enzymes. Ensure the catalyst or enzyme is not denatured or poisoned. | |
| Reaction Stalls or is Very Slow | Poor Solubility of Reactants | Use a co-solvent to improve solubility. Note that the choice of solvent can affect enzyme activity. |
| Enzyme/Catalyst Deactivation | Ensure the reaction conditions are within the stable range for the enzyme or catalyst. For enzymatic reactions, consider adding stabilizers. | |
| Insufficient Mixing | For heterogeneous reactions (e.g., with an immobilized enzyme), ensure adequate stirring to overcome mass transfer limitations. |
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of Racemic Leucic Acid Ester
This protocol provides a general methodology for the enzymatic kinetic resolution of a racemic ester of leucic acid to produce this compound.
-
Enzyme Preparation: To a solution of the racemic leucic acid ester in a suitable organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether), add the chosen immobilized lipase (B570770) (e.g., Novozym 435).
-
Reaction: Add a stoichiometric amount of water (0.5 equivalents) to the mixture. Stir the suspension at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the produced acid.
-
Workup: When the desired conversion is reached (typically around 50% for optimal ee of both the product and the remaining substrate), stop the reaction by filtering off the immobilized enzyme.
-
Extraction: Acidify the filtrate to a pH of approximately 2 with a suitable acid (e.g., 1M HCl). Extract the this compound into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the effect of various parameters on the yield and enantioselectivity of enzymatic resolutions, based on general principles observed in the synthesis of chiral acids.
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity (ee) | Reference Principle |
| Enzyme | Lipase A vs. Lipase B | Varies | Varies significantly | Enzyme screening is crucial. |
| Solvent | Toluene vs. Hexane vs. THF | Can affect reaction rate and enzyme stability | Can significantly impact enantioselectivity | |
| Temperature | 30°C vs. 50°C vs. 70°C | Higher temperature generally increases rate, but may decrease enzyme stability | Optimal temperature exists; too high can decrease ee | |
| Water Content | 0.5 eq vs. 1.0 eq vs. 2.0 eq | Affects reaction equilibrium and rate | Can influence enzyme activity and selectivity | |
| Substrate Conc. | 0.1 M vs. 0.5 M vs. 1.0 M | Higher concentration can increase throughput, but may lead to inhibition | May decrease at very high concentrations |
Visual Guides
Caption: Troubleshooting workflow for low yield or enantioselectivity.
Caption: Workflow for enzymatic kinetic resolution of a leucic acid ester.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for baseline separation of Leucic acid enantiomers
Technical Support Center: Leucic Acid Enantiomer Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of Leucic acid enantiomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible chiral separations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the method development for Leucic acid enantiomer separation.
Q1: Which type of HPLC column (Chiral Stationary Phase - CSP) is most effective for separating Leucic acid enantiomers?
A: The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[1] For a polar, acidic compound like Leucic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points. The choice often depends on the desired mobile phase conditions (Normal Phase, Reversed-Phase, or Polar Organic Mode).
Table 1: Recommended Chiral Stationary Phases (CSPs) for Leucic Acid
| CSP Type | Common Brand Names | Operating Modes | Key Characteristics |
|---|---|---|---|
| Polysaccharide-Based | Chiralpak® AD, Chiralcel® OD | Normal Phase, Reversed-Phase, Polar Organic | Broad applicability and high success rates for a wide range of chiral compounds.[1][2] Often the first choice for screening. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T, V | Reversed-Phase, Polar Organic | Possess ionic groups, making them ideal for separating polar and ionic compounds like amino acids and α-hydroxy acids without derivatization.[3] |
| Anion-Exchanger | CHIRALPAK® QN-AX, QD-AX | Reversed-Phase | Specifically designed for the enantioseparation of acidic compounds through an ion-exchange mechanism.[1] |
Q2: What is a good starting mobile phase for method development?
A: A systematic screening approach is recommended. Start with two distinct mobile phase systems for your selected column to cover different selectivity profiles. For acidic analytes like Leucic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial to ensure good peak shape and reproducibility.
Table 2: Suggested Starting Mobile Phases for Screening
| Mode | Column Type | Mobile Phase Composition | Flow Rate | Notes |
|---|---|---|---|---|
| Normal Phase | Polysaccharide | n-Hexane / 2-Propanol (90:10, v/v) + 0.1% TFA | 1.0 mL/min | A standard starting point for many chiral separations. Adjust the alcohol percentage to optimize retention. |
| Reversed-Phase | Polysaccharide, Macrocyclic Glycopeptide | Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v) | 1.0 mL/min | Common for polar analytes. The organic modifier percentage can be varied to control retention. |
| Polar Organic | Polysaccharide, Macrocyclic Glycopeptide | Acetonitrile + 0.1% TFA | 1.0 mL/min | Useful when solubility in normal or reversed-phase solvents is poor. |
TFA = Trifluoroacetic Acid
Q3: I am not seeing any separation of the enantiomers (Resolution = 0). What should I do first?
A: When no separation is observed, a systematic check of your method parameters is required. The primary reason for a complete lack of separation is that the chosen CSP and mobile phase combination does not provide enantioselectivity for your analyte. The following workflow can help diagnose the issue.
Q4: My peaks are broad and tailing, leading to poor baseline resolution. How can I improve the peak shape?
A: Poor peak shape is a common issue that directly impacts resolution. Several factors can contribute to this problem.
-
Column Overloading : Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.
-
Incorrect Mobile Phase Additive : Leucic acid is acidic. Without an acidic modifier like TFA or formic acid in the mobile phase, secondary interactions with the stationary phase can occur, leading to tailing. Ensure the modifier concentration is adequate (typically 0.1%).
-
Sample Solvent Mismatch : If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
-
Extra-Column Volume : Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Ensure connections are short and use appropriate ID tubing.
-
Column Contamination or Degradation : If the column is old or has been exposed to harsh conditions, its performance may degrade. Try flushing the column with a strong solvent as recommended by the manufacturer or test it with a known standard to check its efficiency.
Q5: I have partial separation, but the peaks are not baseline resolved. How do I optimize the resolution?
A: Optimizing resolution involves fine-tuning the selectivity (α) and efficiency (N) of your separation. Changing one parameter at a time is key to understanding its effect.
Table 3: Parameter Adjustments to Improve Resolution
| Parameter | Action | Expected Effect on Resolution | Potential Side Effect |
|---|---|---|---|
| Mobile Phase Composition | Decrease % of strong solvent (e.g., alcohol in NP, ACN in RP) | Increases retention and often improves resolution. | Longer analysis time. |
| Acidic/Basic Additive | Adjust type or concentration of additive (e.g., 0.1% to 0.5% TFA) | Can significantly change selectivity (peak spacing). | May alter retention times dramatically. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 to 0.7 mL/min) | Generally increases column efficiency and improves resolution. | Longer analysis time. |
| Temperature | Decrease the column temperature (e.g., from 40°C to 25°C) | Increases retention and can improve resolution, though the effect on selectivity can be unpredictable. | Increased mobile phase viscosity and backpressure. |
General Experimental Protocol for Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the baseline separation of Leucic acid enantiomers.
1. System Preparation
-
Ensure the HPLC system is clean and free of contaminants from previous analyses.
-
Purge all solvent lines with the new mobile phase components.
-
Use only HPLC-grade solvents and freshly prepared mobile phases.
2. Column Selection and Initial Screening
-
Select two different types of chiral columns for initial screening (e.g., one polysaccharide-based and one macrocyclic glycopeptide-based).
-
Equilibrate the first column with the starting mobile phase (see Table 2) for at least 20-30 column volumes.
-
Inject a racemic standard of Leucic acid.
-
Run the analysis using at least two different mobile phase systems (e.g., one normal phase, one reversed-phase) on the appropriate column.
-
Identify the column and mobile phase combination that shows the most promising selectivity (even if it's not baseline resolved).
3. Method Optimization
-
Using the best condition from the screening step, begin optimization.
-
Optimize Mobile Phase Strength : Adjust the ratio of the strong solvent to achieve retention factors (k) between 2 and 10 for the enantiomers.
-
Optimize Additives : Vary the concentration of the acidic modifier (e.g., 0.05%, 0.1%, 0.2% TFA) to maximize selectivity.
-
Optimize Temperature : Analyze the sample at three different temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution. Sometimes, lower temperatures increase interaction with the CSP and improve separation.
-
Optimize Flow Rate : If peaks are broad, try reducing the flow rate to improve efficiency.
4. Final Method
-
Once baseline resolution is achieved with acceptable peak shape and run time, document the final method parameters.
-
Perform several replicate injections to confirm the method's reproducibility.
The following diagram illustrates the logical workflow for this process.
References
Common impurities in synthetic (R)-Leucic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (R)-Leucic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Synthetic this compound is susceptible to several types of impurities, primarily categorized as follows:
-
Enantiomeric Impurity: The most common impurity is the undesired (S)-Leucic acid enantiomer. The level of this impurity depends on the stereoselectivity of the synthetic route.
-
Starting Material Carryover: A frequent impurity is the starting material, α-keto isocaproate (also known as α-ketoisocaproic acid). Its presence is typically due to an incomplete reaction or inefficient initial purification.[1][2][3][4][5]
-
Process-Related Impurities: Depending on the specific synthetic pathway, other byproducts may be present. These can include reagents, catalysts, and side-products from competing reactions.
Q2: How can I determine the enantiomeric excess (ee) of my synthetic this compound?
A2: The most reliable and widely used method for determining the enantiomeric excess of this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for accurate quantification of each.
Q3: What are the primary methods for removing the (S)-Leucic acid impurity?
A3: The two primary methods for the chiral resolution of Leucic acid are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic or enantiomerically enriched Leucic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts. These salts have different solubilities, allowing for the selective crystallization of one diastereomer. The desired enantiomer is then recovered by treating the isolated salt with an acid.
-
Preparative Chiral HPLC: This chromatographic technique uses a chiral stationary phase to separate the (R) and (S) enantiomers on a larger scale, allowing for the collection of the purified this compound.
Q4: How can I remove residual α-keto isocaproate from my this compound sample?
A4: Residual α-keto isocaproate can often be removed through standard purification techniques such as:
-
Recrystallization: As this compound and α-keto isocaproate have different solubility profiles in various solvents, recrystallization can be an effective method for purification.
-
Chromatography: Column chromatography using an appropriate stationary and mobile phase can separate the more polar α-keto isocaproate from the desired this compound.
Troubleshooting Guides
Problem 1: Poor enantiomeric excess (ee) of the final this compound product.
Possible Cause 1: Inefficient Chiral Resolution by Diastereomeric Salt Crystallization.
-
Troubleshooting:
-
Optimize the Resolving Agent: The choice of the chiral amine resolving agent is critical. Experiment with different resolving agents to find one that forms diastereomeric salts with a significant solubility difference.
-
Solvent Screening: The crystallization solvent plays a key role. A systematic screening of different solvents and solvent mixtures is necessary to identify conditions where one diastereomeric salt is significantly less soluble than the other.
-
Control Cooling Rate: Slow and controlled cooling during crystallization is crucial for selective precipitation and to avoid the co-crystallization of the more soluble diastereomer.
-
Possible Cause 2: Inadequate Separation in Chiral HPLC.
-
Troubleshooting:
-
Column Selection: Ensure the chosen chiral stationary phase (CSP) is suitable for the separation of acidic compounds. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type and concentration of acidic or basic additives, to improve resolution.
-
Flow Rate and Temperature: Lower flow rates and adjusting the column temperature can sometimes enhance chiral recognition and improve separation.
-
Problem 2: Presence of unknown peaks in the chromatogram of purified this compound.
Possible Cause: Process-related impurities or degradation products.
-
Troubleshooting:
-
Identify the Impurity: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown impurity.
-
Trace the Source: Once identified, review the synthetic route to determine the likely origin of the impurity (e.g., a byproduct of a specific reaction step, a contaminant in a reagent, or a degradation product).
-
Modify Purification Protocol: Based on the properties of the identified impurity, modify the purification protocol. This may involve an additional extraction step, a different recrystallization solvent, or an alternative chromatographic method.
-
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Leucic Acid via Diastereomeric Salt Crystallization
This protocol provides a general framework for the chiral resolution of racemic Leucic acid using a chiral amine as the resolving agent.
Materials:
-
Racemic Leucic acid
-
Chiral amine (e.g., (R)-(+)-α-phenylethylamine or another suitable chiral amine)
-
Selected crystallization solvent (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH), 2M
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve one equivalent of racemic Leucic acid in a minimal amount of the chosen hot crystallization solvent.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral amine in a small amount of the same hot solvent.
-
Slowly add the chiral amine solution to the Leucic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If crystallization does not occur, induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, cool the mixture further in an ice bath to maximize the yield of the less soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Liberation of this compound:
-
Suspend the dried diastereomeric salt in water.
-
Add 2M HCl dropwise with stirring until the pH is acidic (pH ~2) to protonate the Leucic acid.
-
Extract the liberated this compound with an organic solvent (e.g., three portions of diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Note: The enantiomeric excess of the recovered this compound should be determined by chiral HPLC. Further enrichment can be achieved by recrystallization.
Protocol 2: Recrystallization of this compound for Enantiomeric and Chemical Purification
This protocol describes the recrystallization of this compound to improve both its enantiomeric and chemical purity.
Materials:
-
Enantiomerically enriched or impure this compound
-
Recrystallization solvent (e.g., water, ethanol, acetone, ethyl acetate, or a mixture)
-
Heating source (e.g., hot plate with a water or oil bath)
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture while stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the this compound is completely dissolved. Add a minimal excess of the solvent to ensure that the solution does not become supersaturated prematurely upon cooling.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Chiral HPLC Method for the Analysis of (R)- and (S)-Leucic Acid
This protocol outlines a starting point for developing a chiral HPLC method for the separation and quantification of (R)- and (S)-Leucic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or a similar column known for resolving acidic compounds, is a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. An acidic additive, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), is often necessary to improve peak shape and resolution for acidic analytes. A starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where Leucic acid has some absorbance, typically in the low UV range (e.g., 210 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers using the following formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Data Presentation
Table 1: Representative Data for the Purification of this compound
| Purification Step | This compound (%) | (S)-Leucic Acid (%) | α-keto isocaproate (%) | Other Impurities (%) | Enantiomeric Excess (ee %) |
| Crude Product | 85.0 | 12.0 | 2.5 | 0.5 | 73.0 |
| After Diastereomeric Salt Crystallization | 97.5 | 2.0 | 0.4 | 0.1 | 95.5 |
| After Recrystallization | 99.8 | 0.1 | < 0.1 | < 0.1 | 99.7 |
Note: The data presented in this table is illustrative and may not be representative of all synthetic batches. Actual impurity levels should be determined experimentally.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. Disposal of alpha-ketoisocaproate: roles of liver, gut, and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BIOSYNTHESIS OF LEUCINE. III. THE CONVERSION OF ALPHA-HYDROXY-BETA-CARBOXYISOCAPROATE TO ALPHA-KETOISOCAPROATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 5. Production of 2-ketoisocaproate with Corynebacterium glutamicum strains devoid of plasmids and heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of (R)-Leucic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (R)-Leucic acid.
Troubleshooting Guide: Addressing Matrix Effects
Issue: Poor reproducibility, accuracy, or sensitivity in this compound quantification.
This is often a primary indicator of underlying matrix effects, where components of the sample matrix interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1][2][3][4]
Step 1: Identify the Presence of Matrix Effects
Two common methods can be used to determine if matrix effects are impacting your analysis.
-
Qualitative Assessment: Post-Column Infusion (PCI) This technique helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement. A continuous infusion of this compound solution is introduced after the analytical column and before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Dips or peaks in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment: Post-Extraction Spike Analysis This method quantifies the extent of the matrix effect. The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix.
Step 2: Isolate the Source and Implement Mitigation Strategies
Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.
Mitigation Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering endogenous components from the matrix before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness compared to PPT by partitioning this compound into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a solid sorbent to selectively retain and elute this compound, effectively removing a broader range of interferences.
Mitigation Strategy 2: Refine Chromatographic Conditions
Adjusting the chromatographic method can separate this compound from co-eluting matrix components.
-
Mobile Phase Modification: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase pH can change the retention times of both this compound and interfering compounds.
-
Gradient Optimization: Modifying the gradient slope can improve the resolution between the analyte and interferences.
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., HILIC for polar compounds) can provide alternative selectivity.
Mitigation Strategy 3: Employ an Internal Standard (IS)
An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will co-elute and experience similar matrix effects, thus providing accurate correction.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of the quantitative results.
Q2: What are the common causes of matrix effects?
A2: Common causes include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles. These substances can compete with the analyte for ionization in the MS source.
Q3: How do I quantitatively assess the matrix effect for this compound?
A3: A post-extraction spike experiment is the standard method for quantitative assessment. You will need to prepare two sets of samples at low and high concentrations:
-
Set A (Neat Solution): this compound spiked into a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is spiked into the final extract.
The matrix factor (MF) is calculated as: MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?
A4: A stable isotope-labeled internal standard is a version of the analyte (this compound) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). The SIL-IS has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and chromatographic separation. This ensures that it experiences the same degree of ion suppression or enhancement, allowing for reliable correction of the analyte signal and improving data accuracy.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the lower limit of quantification (LLOQ) of the assay.
Data Presentation
Table 1: Example Matrix Effect Assessment for this compound
| Concentration Level | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (MF) | % Matrix Effect |
| Low QC (15 ng/mL) | 45,800 | 35,700 | 0.78 | -22% (Suppression) |
| High QC (800 ng/mL) | 2,450,000 | 1,980,000 | 0.81 | -19% (Suppression) |
Table 2: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 95 | 0.75 |
| Liquid-Liquid Extraction (LLE) | 88 | 0.92 |
| Solid-Phase Extraction (SPE) | 92 | 0.98 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples at both low and high concentrations of this compound.
-
Set A (Neat Solution): Spike the desired concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike the same concentration of this compound into the final, processed extract.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) by dividing the average peak area of Set B by the average peak area of Set A.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Protocol for the quantitative assessment of matrix effects.
References
Improving the stability of (R)-Leucic acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (R)-Leucic acid stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon preparation or during storage | - Low solvent polarity- Exceeded solubility limit- Temperature fluctuations | - Use a recommended solvent system (e.g., DMSO, followed by co-solvents like PEG300, Tween-80, or SBE-β-CD)[1].- Gently warm the solution and/or use sonication to aid dissolution[1].- Prepare a less concentrated stock solution.- Store at a constant, recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by aliquoting the stock solution[1][2]. |
| Solution discoloration (e.g., yellowing) | - Oxidation of this compound or solvent- Contamination | - Use high-purity solvents and degas them if necessary.- Store solutions protected from light and air (e.g., in amber vials with a nitrogen overlay).- If using water as a solvent, ensure it is sterile and of high purity. Filter the final aqueous solution through a 0.22 µm filter[1]. |
| Loss of biological activity | - Chemical degradation (e.g., hydrolysis, self-esterification)- Repeated freeze-thaw cycles | - Prepare fresh stock solutions regularly and use them within the recommended storage period (1 month at -20°C, 6 months at -80°C).- Aliquot stock solutions to minimize freeze-thaw cycles.- For aqueous solutions, consider adjusting the pH to between 3.5 and 5 to potentially improve stability, as this range is often optimal for other α-hydroxy acids. |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or degradation- Non-homogeneous solution | - Ensure complete dissolution of the this compound powder before use.- Vortex the solution thoroughly before taking an aliquot for dilution.- Perform a stability check on your stock solution using a validated analytical method (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For high concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly recommended as the initial solvent. For in vivo studies, complex solvent systems are often used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).
2. What are the recommended storage conditions for this compound stock solutions?
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
3. My this compound solution is cloudy. What should I do?
Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solvent is not appropriate. You can try gently heating the solution or using a sonicator to aid dissolution. If the issue persists, consider preparing a more dilute stock solution.
4. Can I prepare an aqueous stock solution of this compound?
While this compound is soluble in water to some extent, for preparing a stock solution, it is often dissolved in an organic solvent like DMSO first to achieve a higher concentration. If you choose to prepare an aqueous stock solution, it is recommended to dilute it to the working concentration, then filter and sterilize it with a 0.22 μm filter before use. The stability of aqueous solutions may be lower than that of solutions in organic solvents.
5. How can I check the stability of my this compound stock solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity and concentration of this compound in your stock solution over time. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
6. What are the likely degradation pathways for this compound in solution?
As an α-hydroxy acid, this compound may undergo self-esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another to form dimers or larger oligomers. This is a common degradation pathway for α-hydroxy acids like lactic and glycolic acid. Hydrolysis of these esters can also occur. Oxidation is another potential degradation pathway.
Data on Stability of α-Hydroxy Acids
Table 1: Illustrative Hydrolytic Stability of a Generic α-Hydroxy Acid (AHA) Solution (1 mg/mL)
| Condition | Time (hours) | % AHA Remaining (Illustrative) | Potential Degradants |
| 0.1 M HCl at 60°C | 24 | 92% | Ester dimers/oligomers |
| 48 | 85% | Ester dimers/oligomers | |
| 0.1 M NaOH at 60°C | 24 | 88% | Ester dimers/oligomers |
| 48 | 78% | Ester dimers/oligomers | |
| Neutral (Water) at 60°C | 24 | 98% | Minor ester formation |
| 48 | 96% | Minor ester formation |
Table 2: Illustrative Photostability of a Generic α-Hydroxy Acid (AHA) Solution (1 mg/mL)
| Condition | Duration | % AHA Remaining (Illustrative) | Potential Degradants |
| UV light (254 nm) | 24 hours | 95% | Oxidative byproducts |
| Visible light | 7 days | >99% | Negligible |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 132.16 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 13.22 mg of this compound powder and place it in a sterile conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Forced Degradation Study to Assess Stability
Objective: To evaluate the stability of an this compound stock solution under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in a relevant solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at 60°C.
-
Photodegradation: Place an aliquot of the stock solution in a photostability chamber and expose it to UV and visible light.
-
Control: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C or -80°C) protected from light.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), take samples from each condition. For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples by a validated HPLC method to determine the concentration of this compound remaining and to detect the formation of any degradation products.
Visualizations
References
Technical Support Center: (R)-Leucic Acid Crystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the crystallization of (R)-Leucic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound failing to crystallize?
A1: The most frequent issue is improper solvent selection or using an incorrect solvent-to-solute ratio. This compound's solubility is sensitive to the polarity of the solvent. If the solvent is too good (the compound is too soluble), the solution will not become supersaturated upon cooling, preventing crystallization. Conversely, if the solvent is too poor, the compound may precipitate as an amorphous solid or oil out instead of forming crystals.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool much more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help prevent oiling out by lowering the supersaturation level.
Q3: I have very low or no crystal yield after cooling. What are the likely causes?
A3: A low yield can result from several factors:
-
Using too much solvent: This will keep the this compound dissolved even at low temperatures.
-
Cooling for too short a time or not to a low enough temperature: Crystallization is a time and temperature-dependent process.
-
Incomplete dissolution at the start: If the acid was not fully dissolved at the higher temperature, the actual concentration in solution is lower than intended.
Q4: How critical is the pH of the solution for this compound crystallization?
A4: The pH is highly critical. As a carboxylic acid, the solubility of this compound is significantly influenced by pH. In basic solutions, it will form a salt and become highly soluble in aqueous media, which will inhibit crystallization. It is generally recommended to perform crystallizations from neutral or slightly acidic conditions to ensure the compound is in its neutral, less soluble form.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your crystallization experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solvent is too good (high solubility). 2. Insufficient concentration (not supersaturated). 3. Cooling is not slow enough or cold enough. | 1. Partially evaporate the solvent to increase concentration. 2. Add an anti-solvent (a solvent in which this compound is less soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then reheat to clarify and cool slowly. 3. Allow the solution to cool more slowly and/or place it in a colder environment (e.g., refrigerator or freezer). 4. Introduce a seed crystal of this compound. |
| Oiling Out | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Impurities are present. | 1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool at a much slower rate. Insulating the flask can help. 3. Consider a preliminary purification step like column chromatography if significant impurities are suspected. |
| Poor Crystal Quality (e.g., small needles, powder) | 1. Nucleation rate is too high. 2. Rapid cooling. | 1. Decrease the level of supersaturation by using slightly more solvent. 2. Slow down the cooling rate to allow for larger crystal growth over nucleation. 3. Consider a solvent system that promotes slower crystal growth. |
| Low Yield | 1. Too much solvent used. 2. Crystals are being lost during filtration. 3. The filtrate is still saturated with the product. | 1. Before filtering, check if more crystals form upon further cooling of the mother liquor. If so, cool for a longer period or to a lower temperature. 2. Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent to prevent them from redissolving. 3. Concentrate the mother liquor and attempt a second crystallization to recover more product. |
| Discolored Crystals | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 100 mg/mL[1] | Solubility is highly pH-dependent. In basic solutions, it will be significantly more soluble. |
| DMSO | 100 mg/mL[1] | A good solvent for preparing stock solutions. |
| Ethanol (B145695) | Soluble | Often used in combination with water for recrystallization of amino acids. |
| Methanol | Soluble | Similar to ethanol, can be a good solvent for crystallization. |
| Isopropanol | Moderately Soluble | May be a suitable solvent for cooling crystallization. |
| Acetone | Sparingly Soluble | May act as an anti-solvent when mixed with more polar solvents. |
| Ethyl Acetate | Sparingly Soluble | A potential solvent for cooling crystallization. |
| Toluene | Sparingly Soluble | May be a suitable solvent, especially at elevated temperatures. |
| Hexane (B92381)/Heptane | Insoluble/Slightly Soluble | Can be used as anti-solvents. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound (General Procedure)
This protocol is a general guideline based on common practices for crystallizing chiral carboxylic acids.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but has limited solubility at room temperature or below. A good starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent or anti-solvent (like water or heptane).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization of L-Leucic Acid from a Hexane-Ether Mixture (Adapted for this compound)
This protocol is adapted from a documented procedure for the purification of L-Leucic acid and can be applied to this compound.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable ether (e.g., diethyl ether or methyl tert-butyl ether) at room temperature.
-
Anti-Solvent Addition: Slowly add hexane (an anti-solvent) to the solution with gentle swirling until the solution becomes slightly turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold hexane-ether mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Troubleshooting Workflow for No Crystal Formation
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)-Leucic Acid and (S)-Leucic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid leucine (B10760876). It exists as two stereoisomers, (R)-Leucic acid and (S)-Leucic acid, which are enantiomers. While structurally similar, these enantiomers exhibit distinct origins and have been shown to possess different biological activities. This guide provides a comprehensive comparison of (R)- and (S)-Leucic acid, summarizing the available experimental data to aid researchers in understanding their differential effects.
Summary of Biological Activities
The biological activities of (R)- and (S)-Leucic acid are not extensively compared in the existing scientific literature. However, available studies indicate that the two enantiomers have different metabolic origins and may elicit distinct physiological responses. (S)-Leucic acid is a direct metabolite of the essential amino acid leucine in human tissues and is often associated with muscle protein metabolism.[1][2][3] In contrast, this compound has been identified as a metabolite produced by Lactobacillus species and may play a role in gut health and lipid metabolism.[4]
A key in vivo study directly comparing the two enantiomers in rats demonstrated that this compound has a significantly lower growth-promoting efficacy than its (S)-counterpart.[4] Studies on a racemic mixture of DL-α-hydroxyisocaproic acid (HICA) have shown effects on muscle mass and protein metabolism, though the individual contributions of the (R) and (S) enantiomers to these effects have not been elucidated.
Quantitative Data Comparison
Direct comparative quantitative data for the biological activities of (R)- and (S)-Leucic acid are scarce. The following table summarizes the available data.
| Biological Activity | This compound | (S)-Leucic Acid | Reference |
| Growth-Promoting Efficacy (in vivo, rats) | 41% of the L-isomer | 100% (baseline) | |
| Origin | Metabolite of Lactobacillus | Metabolite of Leucine | |
| Primary Associated Function | Intestinal fatty acid absorption | Muscle protein synthesis |
Signaling Pathways
While direct comparative studies on the effects of (R)- and (S)-Leucic acid on signaling pathways are lacking, studies on leucine and racemic HICA suggest potential involvement of the mTOR and AMPK pathways. Leucine is a known activator of the mTOR pathway, which is central to cell growth and protein synthesis. Racemic HICA has been shown to decrease basal protein synthesis, which may suggest a more complex interaction with these pathways, potentially involving AMPK activation.
Figure 1: Hypothesized signaling pathways influenced by Leucic Acid enantiomers.
Experimental Protocols
Detailed experimental protocols for the direct comparison of (R)- and (S)-Leucic acid are not available in the literature. However, based on the types of studies conducted on racemic mixtures and related compounds, the following general methodologies would be applicable for a comparative analysis.
In Vivo Growth Promotion Assay
This protocol is adapted from the in vivo rat study that compared the growth-promoting efficacy of the two enantiomers.
Figure 2: Workflow for in vivo growth promotion assay.
Protocol Details:
-
Animal Model: Male Wistar rats.
-
Acclimatization: House rats in individual cages for a week with free access to a standard basal diet and water.
-
Grouping: Randomly assign rats to three groups: Control (basal diet), this compound supplemented, and (S)-Leucic acid supplemented.
-
Supplementation: Mix the respective enantiomers into the basal diet at a specified concentration (e.g., 0.5% w/w).
-
Monitoring: Record body weight and food intake daily for the duration of the study (e.g., 14 days).
-
Data Analysis: Calculate the growth rate ( g/day ) and feed efficiency (g body weight gain / g food intake).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the differences between the groups.
Cell-Based Assays for Signaling Pathway Analysis
To investigate the differential effects on mTOR and AMPK signaling, cell-based assays using a relevant cell line (e.g., C2C12 myotubes for muscle metabolism) would be appropriate.
Protocol Details:
-
Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treatment: Treat the myotubes with varying concentrations of this compound, (S)-Leucic acid, or a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blot analysis to determine the phosphorylation status of key signaling proteins, such as p70S6K and 4E-BP1 for the mTOR pathway, and AMPKα and ACC for the AMPK pathway.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Statistical Analysis: Compare the phosphorylation levels between the different treatment groups.
Discussion and Future Directions
The current body of research clearly indicates that (R)- and (S)-Leucic acid are not biologically equivalent. The difference in their metabolic origins—(S)-Leucic acid from endogenous leucine metabolism and this compound from microbial metabolism—suggests they may have evolved to serve different physiological roles. The in vivo data showing a lower growth-promoting efficacy for the (R)-enantiomer further supports this notion.
However, there is a significant gap in our understanding of the specific molecular mechanisms that underlie these differences. Future research should focus on direct, quantitative comparisons of the two enantiomers in a variety of in vitro and in vivo models. Key areas for investigation include:
-
Enzyme Kinetics: Determining the inhibition constants (Ki) of each enantiomer for relevant enzymes in metabolic pathways.
-
Receptor Binding: Assessing the binding affinities (Kd) of each enantiomer for potential cellular receptors.
-
Cell Signaling: Conducting detailed, comparative studies on the effects of each enantiomer on key signaling pathways like mTOR and AMPK.
-
Metabolism and Pharmacokinetics: Investigating the metabolic fate of each enantiomer to understand how they are processed in the body.
A more complete understanding of the differential biological activities of (R)- and (S)-Leucic acid will be crucial for the development of targeted therapeutic and nutritional interventions.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-Leucic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
(R)-Leucic acid, a metabolite of the branched-chain amino acid leucine, is gaining increasing interest in biomedical research due to its potential roles in metabolic regulation and as a biomarker for certain physiological and pathological states. Accurate and reliable quantification of this chiral molecule in complex biological matrices is crucial for advancing our understanding of its function. This guide provides a comparative overview of validated analytical methods for the measurement of this compound, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Method Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for validated chiral LC-MS/MS and GC-MS methods, based on established methodologies for similar chiral analytes such as amino acids and other hydroxy acids in biological fluids.
| Parameter | Chiral LC-MS/MS (Plasma) | Chiral GC-MS (Urine) |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL | 0.5 - 5.0 µM |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Solid-phase extraction and derivatization |
| Derivatization Required | Not always; depends on analyte and chromatography | Yes |
| Analysis Time per Sample | 5 - 15 minutes | 20 - 40 minutes |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of this compound using chiral LC-MS/MS and chiral GC-MS.
Chiral LC-MS/MS Method for this compound in Human Plasma
This method is adapted from validated protocols for the analysis of chiral metabolites in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol/water (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 131 → 85).
-
Internal Standard: Appropriate transition for the labeled standard.
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[1]
Chiral GC-MS Method for this compound in Human Urine
This protocol is based on established methods for the chiral analysis of amino acids and organic acids in urine.[2][3]
1. Sample Preparation (Solid-Phase Extraction and Derivatization):
-
Acidify 1 mL of urine with 100 µL of 1M HCl.
-
Apply the sample to a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
2. GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil®-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
-
3. Method Validation:
-
The method must be validated for linearity, LOD, LOQ, precision, accuracy, and stability of the derivatives.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Chiral LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
Signaling Pathway of this compound Mediated Fatty Acid Uptake
This compound, as a metabolite of gut microbiota, can influence host metabolism. One proposed mechanism is through the upregulation of the fatty acid translocase CD36, which facilitates the uptake of long-chain fatty acids and initiates intracellular signaling cascades.
Caption: this compound upregulates CD36, enhancing fatty acid uptake and signaling.
Conclusion
Both chiral LC-MS/MS and GC-MS methods offer the necessary selectivity and sensitivity for the quantification of this compound in biological samples. LC-MS/MS generally provides a faster analysis time and may not require derivatization, making it suitable for high-throughput applications. On the other hand, GC-MS is a robust and well-established technique, particularly for volatile and semi-volatile compounds after derivatization. The choice between these methods will ultimately depend on the specific research question, sample type, and available resources. Rigorous method validation is paramount to ensure the generation of high-quality, reproducible data in the study of this compound and its role in health and disease.
References
- 1. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: (R)-Leucic Acid and L-Leucine Battle for Muscle Cell Supremacy
For Immediate Release
A comprehensive in vitro comparison reveals distinct mechanisms of action for (R)-Leucic acid (a-hydroxyisocaproic acid, HICA) and L-Leucine on muscle cells. While both compounds are metabolites of the essential amino acid Leucine (B10760876) and are implicated in muscle metabolism, this guide synthesizes available data to highlight their differential effects on muscle protein synthesis, anabolic signaling, and cellular responses to catabolic stimuli. This publication is intended for researchers, scientists, and drug development professionals in the field of muscle physiology and therapeutics.
L-Leucine is well-established as a potent stimulator of muscle protein synthesis through the activation of the mTORC1 signaling pathway.[1][2][3] In vitro studies using C2C12 myotubes and primary human myotubes consistently demonstrate that L-Leucine treatment leads to increased phosphorylation of key mTORC1 targets, such as p70S6K and 4E-BP1, resulting in myotube hypertrophy and enhanced contractile force.[1][4] Conversely, this compound presents a more nuanced profile. Some studies suggest it may decrease basal protein synthesis under normal conditions. However, its primary strength appears to lie in its anti-catabolic properties, where it attenuates muscle protein degradation and atrophy induced by inflammatory cytokines like TNFα and IFNγ.
Experimental Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound and L-Leucine on muscle cells. It is important to note that these results are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound (HICA) | L-Leucine | Cell Type | Key Findings |
| Muscle Protein Synthesis | Significantly lowered basal protein synthesis rates under normal and cachexic conditions. | Acutely activates mTORC1 and enhances muscle protein synthesis. Stimulates protein synthesis in catabolic muscle conditions. | C2C12 myotubes, Rat skeletal muscle | This compound appears to be anti-catabolic rather than anabolic, while L-Leucine is a direct stimulator of protein synthesis. |
| mTORC1 Signaling | Did not significantly alter the phosphorylation of p70S6K. | Potently stimulates mTORC1 signaling. Increases phosphorylation of mTOR, p70S6K, and 4E-BP1. | C2C12 myotubes, Primary human myotubes | L-Leucine directly activates the mTORC1 pathway, a key regulator of muscle growth. The effect of this compound on this pathway appears to be minimal under basal conditions. |
| Myotube Hypertrophy | Attenuated myotube atrophy induced by TNFα/IFNγ. | Induces myotube hypertrophy in a dose-dependent manner. | C2C12 myotubes, Engineered skeletal muscle | L-Leucine promotes muscle cell growth, while this compound protects against muscle cell shrinkage under inflammatory stress. |
| Anti-Catabolic Effects | Attenuated TNFα/IFNγ co-exposure-induced protein degradation. | Did not affect protein degradation in skeletal muscles under specific catabolic conditions. | C2C12 myotubes, Rat skeletal muscle | This compound demonstrates significant anti-catabolic properties, a key differentiator from L-Leucine. |
| Contractile Force | Not explicitly measured in the reviewed in vitro studies. | Enhanced maximal contractile force in tissue-engineered skeletal muscle. | Engineered skeletal muscle | L-Leucine not only increases muscle cell size but also improves its functional capacity. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying these compounds in vitro.
Caption: Comparative signaling pathways of L-Leucine and this compound in muscle cells.
Caption: General experimental workflow for in vitro comparison on muscle cells.
Detailed Experimental Protocols
The methodologies summarized below are based on protocols described in the cited literature for the analysis of muscle cell physiology in vitro.
Cell Culture and Differentiation
Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum once the cells reach approximately 80-90% confluency. The cells are maintained in the differentiation medium for 4-6 days to allow for the formation of multinucleated myotubes.
Treatment Protocols
Differentiated myotubes are then treated with either this compound (HICA) or L-Leucine at various concentrations (e.g., 1-20 mM for L-Leucine, specific concentrations for HICA as per study design). A vehicle control (e.g., DMEM) is run in parallel. For studies investigating anti-catabolic effects, cells are co-treated with inflammatory stimuli such as TNFα (e.g., 20 ng/mL) and IFNγ (e.g., 100 U/mL).
Analysis of Muscle Protein Synthesis
Protein synthesis rates can be measured using the Surface Sensing of Translation (SUnSET) method, which involves the incorporation of puromycin (B1679871) into newly synthesized peptides, followed by detection with an anti-puromycin antibody via Western blot. Alternatively, stable isotope labeling with deuterium (B1214612) oxide (D₂O) followed by gas chromatography-mass spectrometry (GC-MS) analysis can be used to determine the rate of protein synthesis.
Western Blotting for Signaling Pathway Analysis
To assess the activation of signaling pathways, myotubes are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, such as mTOR, p70S6K, and 4E-BP1. Following incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence.
Measurement of Myotube Diameter
Myotube hypertrophy or atrophy is assessed by measuring the diameter of the myotubes. Images of myotubes are captured using a microscope, and the diameter is measured at multiple points along the length of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).
Conclusion
References
- 1. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drinkpromino.com [drinkpromino.com]
- 4. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing the effects of (R)- and (S)-Leucic acid
A guide for researchers and drug development professionals on the distinct biological effects of the enantiomers of Leucic acid, a metabolite of the essential amino-acid leucine (B10760876).
Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid leucine and has garnered attention for its potential role in muscle protein synthesis and recovery.[1][2] As a chiral molecule, leucic acid exists in two enantiomeric forms: (R)-Leucic acid and (S)-Leucic acid. While much of the commercially available research and supplementation has utilized a racemic mixture (DL-Leucic acid), emerging evidence suggests that the individual enantiomers may possess distinct biological activities. This guide provides a comparative analysis of (R)- and (S)-Leucic acid, summarizing the available experimental data and outlining key experimental protocols for their further investigation.
Data Summary: (R)- vs. (S)-Leucic Acid
Direct comparative studies on the efficacy of the individual enantiomers of Leucic acid are limited. However, available data suggests a significant difference in their biological effects, with the (S)-enantiomer demonstrating superior anabolic potential.
| Parameter | This compound | (S)-Leucic Acid | Racemic (DL)-Leucic Acid (HICA) |
| Growth-Promoting Efficacy | Exhibits a significantly lower growth-promoting efficacy in rats (41% of the L-isomer). | Considered the more biologically active form, being a direct metabolite of L-leucine. | Studies have shown increases in lean body mass in athletes and improved muscle recovery in animal models.[3][4] |
| Muscle Protein Synthesis | No direct studies found. | Implicated in the synthesis of muscle protein as a metabolite of leucine.[1] | In some studies, it has been shown to increase protein synthesis, particularly during recovery from atrophy. Other studies suggest it may decrease basal protein synthesis under normal conditions. |
| Mechanism of Action | Not well-elucidated in comparison to the (S)-isomer. | Believed to act through the mTOR signaling pathway, similar to its precursor, L-leucine. | Activates the mTOR signaling pathway, a key regulator of muscle protein synthesis. |
Signaling Pathways and Experimental Workflow
The anabolic effects of leucine and its metabolites are primarily mediated through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Simplified signaling pathway of (S)-Leucic acid in promoting muscle protein synthesis via mTORC1 activation.
A typical workflow to investigate and compare the effects of (R)- and (S)-Leucic acid on muscle cells in vitro would involve cell culture, treatment with the respective enantiomers, and subsequent analysis of protein synthesis and signaling pathway activation.
Caption: A generalized workflow for comparing the effects of (R)- and (S)-Leucic acid on myotubes in vitro.
Experimental Protocols
In Vitro Myotube Hypertrophy Assay
Objective: To determine the effect of (R)- and (S)-Leucic acid on the growth of muscle cells.
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach 80-90% confluency.
-
Differentiation: The growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce the fusion of myoblasts into multinucleated myotubes. This process is typically carried out for 4-6 days.
-
Treatment: Differentiated myotubes are treated with various concentrations of this compound, (S)-Leucic acid, or a vehicle control for a specified period (e.g., 24-48 hours).
-
Analysis:
-
Myotube Diameter: Myotubes are fixed and stained (e.g., with anti-myosin heavy chain antibody and DAPI for nuclei). Images are captured using a microscope, and the diameter of the myotubes is measured using image analysis software. An increase in diameter indicates hypertrophy.
-
Protein Content: Total protein is extracted from the myotubes, and the concentration is determined using a protein assay (e.g., BCA assay).
-
Western Blot Analysis of mTOR Signaling
Objective: To assess the activation of the mTOR signaling pathway in response to treatment with (R)- and (S)-Leucic acid.
Methodology:
-
Cell Culture and Treatment: C2C12 myotubes are cultured and treated as described in the hypertrophy assay.
-
Protein Extraction: Cells are lysed, and protein extracts are collected.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for key proteins in the mTOR pathway (e.g., phosphorylated and total mTOR, p70S6K, and 4E-BP1).
-
Detection and Quantification: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Assessment of Muscle Growth in Rodent Models
Objective: To evaluate the in vivo effects of (R)- and (S)-Leucic acid on muscle mass and protein synthesis.
Methodology:
-
Animal Model: A model of muscle growth or recovery from atrophy is established in rodents (e.g., post-immobilization recovery).
-
Supplementation: Animals are provided with a diet supplemented with this compound, (S)-Leucic acid, or a control diet for a defined period.
-
Muscle Tissue Collection: At the end of the study period, specific muscles (e.g., gastrocnemius, tibialis anterior) are excised and weighed.
-
Muscle Protein Synthesis Measurement: The rate of muscle protein synthesis can be measured using stable isotope tracer techniques. A labeled amino acid (e.g., ¹³C-leucine) is administered, and its incorporation into muscle protein is quantified using mass spectrometry.
Conclusion
The available evidence, though limited, strongly suggests that the (S)-enantiomer of Leucic acid is the more biologically active form in promoting muscle growth. However, the majority of existing research has been conducted using a racemic mixture, which may obscure the distinct effects of each enantiomer. This highlights a critical gap in the understanding of Leucic acid's pharmacology and presents a significant opportunity for future research. Drug development professionals and researchers are encouraged to investigate the individual enantiomers to fully elucidate their therapeutic potential for conditions associated with muscle wasting and to optimize nutritional strategies for muscle health and performance. Further studies employing the outlined experimental protocols are warranted to provide a more comprehensive comparison of the effects of (R)- and (S)-Leucic acid.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for (R)-Leucic Acid Quantification
A deep dive into the cross-laboratory validation of analytical methods for (R)-Leucic acid, a key metabolite in microbe-host interactions, reveals a landscape of robust methodologies, primarily centered around liquid chromatography-mass spectrometry (LC-MS/MS). While a definitive head-to-head inter-laboratory study on this compound is not publicly available, this guide synthesizes data from validation practices for analogous compounds to present a comparative framework for researchers, scientists, and drug development professionals.
This compound, an orally active D-isomer of the α-hydroxy analogue of Leucine, is a metabolite of Lactobacillus and plays a role in promoting intestinal fatty acid absorption.[1] Its accurate quantification is crucial for studies investigating microbe-host interactions and the regulation of lipid metabolism by probiotics.[1] The validation of analytical methods across different laboratories is paramount to ensure data reliability and comparability in clinical and research settings.
An inter-laboratory study, also known as a collaborative study, is essential for establishing the reproducibility of an analytical method.[2] It assesses the precision of a method when performed by different analysts in different laboratories using different equipment.[2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.
Comparative Analysis of Key Performance Metrics
The validation of an analytical procedure evaluates several key performance characteristics to ensure its reliability. Based on established guidelines and studies on similar metabolites, a hypothetical inter-laboratory comparison of three common analytical methods for this compound quantification is presented below. The methods considered are:
-
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a C18 reversed-phase column.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
Method C: Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS) for enantiomeric separation.
Table 1: Inter-laboratory Comparison of Quantitative Performance for this compound Analysis
| Validation Parameter | Method A (LC-MS/MS) | Method B (GC-MS) | Method C (Chiral LC-MS) | Acceptance Criteria |
| Accuracy (% Recovery) | 95.8 - 104.2% | 92.5 - 108.1% | 97.1 - 102.5% | 80 - 120% of the test concentration |
| Precision (RSD%) | ||||
| - Repeatability | < 5% | < 8% | < 4% | Varies by concentration; typically < 15% |
| - Intermediate Precision | < 7% | < 10% | < 6% | Varies by concentration; typically < 15% |
| - Reproducibility | < 12% | < 15% | < 10% | Varies by concentration; typically < 20% |
| Linearity (r²) | > 0.995 | > 0.990 | > 0.998 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL | 5 ng/mL | Dependent on intended application |
| Specificity | High | Moderate (potential for isomeric interference without chiral column) | Very High (separates (R) and (S) isomers) | No interference at the retention time of the analyte |
Data presented are hypothetical and based on typical performance characteristics of these analytical methods for similar small molecules.
Experimental Protocols: A Closer Look
Detailed methodologies are critical for the reproducibility of analytical results. Below is a representative experimental protocol for the LC-MS/MS method, which is a widely adopted technique for the quantification of amino acids and their metabolites.
Sample Preparation Protocol for this compound Analysis from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₅-¹⁵N₁-(R)-Leucic acid).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.
Visualizing the Workflow and Logic
To further clarify the processes involved in an inter-laboratory validation study, the following diagrams illustrate the overall workflow and the decision-making process for method validation.
References
Comparative Analysis of (R)-Leucic Acid's Influence on Gut Bacteria: A Proposed Framework for Investigation
Disclaimer: Direct, comprehensive comparative studies on the effects of (R)-Leucic acid across a wide range of different gut bacteria strains are limited in publicly available research. This guide synthesizes the existing knowledge on leucic acid in the context of gut microbiology and proposes a standardized experimental framework to facilitate future comparative investigations.
This compound, a metabolite of the branched-chain amino acid L-leucine, is emerging as a significant biomolecule within the gut microbiome. Produced by certain bacterial species, notably within the Lactobacillaceae family, it is also present in various fermented foods.[1] Emerging research indicates its potential role in host metabolism, including lipid absorption and deposition.[2] Understanding its differential effects on various gut commensals and pathogens is crucial for developing targeted probiotic and postbiotic therapeutic strategies.
Quantitative Data Summary
Given the nascent stage of research, a comprehensive comparative table is not yet feasible. However, based on analogous studies of branched-chain hydroxy acids (BCHAs), a proposed data structure for future comparative studies is presented below. This table outlines the key parameters that should be measured to build a robust comparative dataset.
Table 1: Proposed Data Collection Framework for Comparative Analysis of this compound Effects on Gut Bacteria.
| Bacterial Strain | Phylum | Growth Modulation (MIC/MBC in mg/mL) | Key Metabolite Changes (Fold Change) | Relevant Gene Expression Changes (Fold Change) |
|---|---|---|---|---|
| Lactobacillus johnsonii | Firmicutes | - | Increased Triglyceride Synthesis | Upregulation of CD36 |
| Bifidobacterium breve | Actinobacteria | - | - | - |
| Bacteroides fragilis | Bacteroidetes | - | - | - |
| Clostridium difficile | Firmicutes | - | - | - |
| Escherichia coli | Proteobacteria | - | - | - |
Data in this table is hypothetical and serves as a template for future experimental data acquisition. The entry for L. johnsonii is based on findings related to its production of this compound and subsequent effects on host cells.
Experimental Protocols
To ensure reproducibility and comparability of data across different studies, a standardized set of experimental protocols is essential. The following methodologies are proposed, based on established in vitro techniques for studying the gut microbiome.[3]
1. Bacterial Strain Culturing and Growth Conditions:
-
Strains: A panel of representative gut bacteria should be selected, including common probiotics (Lactobacillus spp., Bifidobacterium spp.), commensals (Bacteroides spp.), and potential pathogens (Clostridium spp., Enterococcus spp.).
-
Media: Strains should be cultured in their respective optimal growth media (e.g., MRS for Lactobacillus, BHI for Bifidobacterium and Clostridium). For co-culture experiments, a universal, physiologically relevant medium should be utilized.
-
Anaerobic Conditions: All experiments should be conducted under strict anaerobic conditions (e.g., in an anaerobic chamber with 85% N₂, 10% CO₂, 5% H₂) to mimic the gut environment. Optimal growth temperatures (typically 37°C) should be maintained.
2. Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC):
-
A broth microdilution method will be used to determine the MIC of this compound.
-
Serial dilutions of this compound (e.g., from 0.125 to 4.0 mg/mL) are prepared in 96-well plates with the appropriate culture medium.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 10⁵ CFU/mL).
-
Plates are incubated anaerobically for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
To determine the MBC, aliquots from wells showing no growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
3. Metabolomic Analysis:
-
Sample Preparation: Bacterial cultures are grown with and without this compound. Supernatants (extracellular metabolites) and cell pellets (intracellular metabolites) are collected via centrifugation and filtration.
-
Metabolite Extraction: Metabolites are extracted using a solvent-based method, such as with 50% methanol.
-
Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of metabolites, particularly short-chain fatty acids (SCFAs) and other key metabolic products.
4. Transcriptomic Analysis (RNA-Seq):
-
RNA Extraction: Total RNA is extracted from bacterial cells exposed to this compound and control conditions.
-
Library Preparation and Sequencing: RNA-Seq libraries are prepared and sequenced to analyze changes in gene expression.
-
Data Analysis: Differential gene expression analysis is performed to identify genes and pathways affected by this compound. This can reveal mechanisms of action, such as stress responses or metabolic shifts.
Visualizations
Caption: Proposed experimental workflow for the comparative study.
Caption: Generalized signaling pathway for this compound's effects.
Caption: Logical flow of the comparative study's core questions.
References
Safety Operating Guide
Proper Disposal of (R)-Leucic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-Leucic acid, an alpha-hydroxy acid used in various research and development applications. Adherence to these guidelines will help ensure your laboratory operations meet the highest safety standards and comply with relevant regulations.
The primary responsibility for the safe disposal of chemical waste lies with the individual generator of that waste.[1] Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste management protocols before proceeding.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound may cause skin and eye irritation.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Procedure
Follow this procedure to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]
-
Designate a Waste Stream: this compound should be classified as an "acidic organic waste".
-
Avoid Mixing: Never mix this compound waste with incompatible materials. Incompatible materials include:
-
Bases (caustics)
-
Oxidizing agents
-
Reactive metals
-
-
Separate Containers: Use a dedicated, clearly labeled waste container for this compound and other compatible organic acids. Do not mix with inorganic acids.
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a container made of a material compatible with acids, such as a high-density polyethylene (B3416737) (HDPE) plastic bottle. Ensure the container is in good condition with a tightly fitting screw cap.
-
Label the Container: The waste container must be clearly labeled as "Hazardous Waste". The label should include:
-
The full chemical name: "this compound" (avoid abbreviations)
-
The hazards associated with the waste (e.g., "Corrosive," "Irritant")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.
Step 3: On-Site Storage (Satellite Accumulation Area)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.
-
Designate an SAA: This area should be at or near the point of waste generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is often a suitable choice.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Inspect the SAA weekly for any signs of container leakage or deterioration.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain: this compound, like most organic acids, should not be neutralized and poured down the sanitary sewer as it may still be toxic after neutralization.
-
Contact a Professional Waste Disposal Service: The final disposal of this compound must be handled by a licensed professional hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) office will coordinate the pickup and disposal of the waste from your SAA.
-
Prepare for Pickup: Once the waste container is full (typically filled to about 75% capacity to allow for expansion), seal it securely and arrange for its collection by your EH&S department or their designated contractor.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 75% of the container's capacity. | |
| SAA Storage Limit (Partially Filled) | Up to one (1) year. | |
| SAA Storage Limit (Full Container) | Must be removed within three (3) days. | |
| pH for Drain Disposal (if permitted) | Between 5.0 and 12.5 (Not recommended for this compound). |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (R)-Leucic Acid
This guide provides immediate safety, handling, and disposal protocols for (R)-Leucic acid, tailored for researchers, scientists, and professionals in drug development. Our aim is to furnish you with critical information that enhances laboratory safety and operational efficiency, establishing a foundation of trust in our commitment to your work beyond the product itself.
This compound , a metabolite of the amino acid leucine, requires careful handling due to its potential hazards. Adherence to the following procedures is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific physical and health hazards. The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.
Hazard Classification:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
Acute Oral Toxicity: Harmful if swallowed.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification and Use |
| Hand Protection | Wear protective gloves. Nitrile or neoprene gloves are recommended. |
| Eye Protection | Chemical safety goggles or glasses are required. A face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | A standard laboratory coat is required. Ensure it is clean and fully buttoned. |
| Respiratory Protection | Use a dust respirator if dust or aerosols are likely to be generated. Work in a well-ventilated area, preferably a fume hood. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling and Use:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your workspace in a chemical fume hood to ensure adequate ventilation.
-
Weighing: To minimize dust generation, handle the solid carefully. Use a spatula to transfer the required amount to a weighing vessel.
-
Dissolution: Add the solid to the desired solvent slowly. If necessary, use gentle agitation to dissolve.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper or disposable equipment, in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. Do not mix with other incompatible waste streams.
-
Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
